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Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-2-Aminomethyl-1-cyclohexanol

Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2-Aminomethyl-1-cyclohexanol. As a critical building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-2-Aminomethyl-1-cyclohexanol. As a critical building block in pharmaceutical synthesis and materials science, unambiguous characterization of its stereochemistry is paramount. This document elucidates the foundational principles of NMR as applied to substituted cyclohexanes, detailing the predicted chemical shifts and coupling constants derived from conformational analysis and established substituent effects. Furthermore, it outlines a robust experimental protocol for acquiring high-fidelity NMR data and a systematic workflow for spectral assignment utilizing one-dimensional and two-dimensional techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR-based structural elucidation of this and related chiral molecules.

Introduction: The Structural Significance of cis-2-Aminomethyl-1-cyclohexanol

cis-2-Aminomethyl-1-cyclohexanol is a bifunctional organic compound featuring a hydroxyl group and an aminomethyl group on adjacent carbons of a cyclohexane ring, with a cis relative stereochemistry. This specific spatial arrangement is crucial for its application as a chiral ligand and a precursor in the synthesis of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for confirming the molecular structure and, critically, the stereoisomeric configuration of such compounds.[1] The differentiation between cis and trans isomers is readily achievable through a detailed analysis of ¹H NMR coupling constants, which are highly dependent on the dihedral angles between protons in the rigid chair conformation of the cyclohexane ring.[2]

Conformational Analysis: The Foundation of Spectral Prediction

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain.[3] For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position and the other an equatorial (e) position. The ring can undergo a "flip" to an alternative chair conformation where the axial substituent becomes equatorial and vice-versa.

The two possible chair conformations for cis-2-Aminomethyl-1-cyclohexanol are in equilibrium. The preferred conformation will be the one that places the sterically bulkier group in the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.[4] The aminomethyl group (-CH₂NH₂) is sterically more demanding than the hydroxyl group (-OH). Consequently, the equilibrium is expected to strongly favor the conformation where the aminomethyl group is equatorial and the hydroxyl group is axial. This conformational preference is the basis for predicting the proton-proton coupling constants.

Caption: Conformational equilibrium of cis-2-Aminomethyl-1-cyclohexanol.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the cyclohexane ring protons. However, key signals can be predicted based on the influence of the electronegative oxygen and nitrogen atoms and the rigid chair conformation.

3.1. Chemical Shift Predictions

  • H1 (proton on C1): This proton is attached to the carbon bearing the hydroxyl group. Due to the electronegativity of the oxygen atom, H1 is expected to be significantly deshielded and appear downfield. In its preferred axial position, it will experience shielding from the C3 and C5 axial protons, but the primary effect will be the deshielding from the oxygen.

  • H2 (proton on C2): This proton is adjacent to the aminomethyl group. Its chemical shift will be influenced by the C-N bond and its equatorial position.

  • H7 (CH₂ protons): The two protons of the aminomethyl group are diastereotopic because of the adjacent chiral center (C2).[5] They are expected to have different chemical shifts and appear as a complex multiplet, or two distinct multiplets, coupled to each other (geminal coupling) and to H2.

  • Cyclohexane Ring Protons (H3-H6): These protons will resonate in the typical aliphatic region (approx. 1.2-2.0 ppm). Generally, equatorial protons are slightly deshielded (further downfield) compared to their axial counterparts due to anisotropic effects.[6]

  • -OH and -NH₂ Protons: These protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets.

3.2. Coupling Constant (J) Predictions

The analysis of coupling constants is the most definitive method for confirming the cis stereochemistry.[2] Based on the preferred conformation (axial -OH, equatorial -CH₂NH₂), the following key couplings for H1 are expected:

  • J(H1a, H2e): An axial-equatorial coupling, expected to be small (typically 2-5 Hz).

  • J(H1a, H6a): An axial-axial coupling, expected to be large (typically 8-13 Hz).

  • J(H1a, H6e): An axial-equatorial coupling, expected to be small (typically 2-5 Hz).

The distinct pattern for H1 (a triplet of doublets or a complex multiplet with one large coupling and several smaller ones) would be a hallmark of its axial position.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (on C-OH) ~3.4 - 3.8 ddd (doublet of doublet of doublets) J(H1a, H6a) ≈ 10-12; J(H1a, H2e) ≈ 3-5; J(H1a, H6e) ≈ 3-5
H2 (on C-CH₂NH₂) ~2.8 - 3.2 m (multiplet) -
H7 (on -CH₂) ~2.5 - 2.9 m (multiplet) J(geminal) ≈ 12-14; J(H7, H2) ≈ 4-8
H3-H6 (ring CH₂) ~1.2 - 2.2 m (complex, overlapping) -
-OH Variable br s (broad singlet) -

| -NH₂ | Variable | br s (broad singlet) | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the lack of symmetry in the molecule, seven distinct signals are expected.

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C1 (C-OH) ~70 - 75 Deshielded by the directly attached hydroxyl group.
C2 (C-CH₂NH₂) ~45 - 50 Influenced by the adjacent aminomethyl group.
C7 (-CH₂NH₂) ~40 - 45 Carbon of the aminomethyl group.
C3, C6 ~30 - 35 Carbons beta to the substituents.

| C4, C5 | ~20 - 25 | Carbons gamma to the substituents. |

Experimental Protocol for NMR Data Acquisition

5.1. Sample Preparation cis-2-Aminomethyl-1-cyclohexanol is a polar compound due to the presence of hydroxyl and amino groups. A polar deuterated solvent is required for dissolution.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are suitable choices. DMSO-d₆ is often preferred as it allows for the observation of -OH and -NH₂ proton signals without exchange with the solvent deuterium.[1]

  • Sample Concentration: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

  • Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

5.2. NMR Instrument Parameters The following are standard starting parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR (1D):

    • Pulse Program: zg30 or zg[8]

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 3-4 seconds[9]

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 8-16

  • ¹³C NMR (1D):

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Standard pulse programs and parameters provided by the spectrometer software are generally effective. Typically, 2-4 scans per increment are sufficient for COSY and HSQC, while 8-16 scans may be needed for HMBC.

Systematic Workflow for Spectral Assignment

A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.

G A 1. Acquire 1D ¹H Spectrum C 3. Acquire 2D COSY Spectrum A->C Identify H-H spin systems B 2. Acquire 1D ¹³C Spectrum D 4. Acquire 2D HSQC Spectrum B->D C->D E 5. Acquire 2D HMBC Spectrum D->E F 6. Final Structure Verification E->F Confirm connectivity and stereochemistry

Caption: Workflow for NMR-based structure elucidation.

  • ¹H and ¹³C Spectra Analysis: Initially, analyze the 1D spectra to identify the number of signals and their general chemical environments as predicted in Tables 1 and 2.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings.[10] A cross-peak between two protons indicates they are coupled (typically within 2-3 bonds). This will be crucial to trace the connectivity of the protons around the cyclohexane ring, starting from the well-resolved H1 signal.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[5] It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals (from COSY) to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10] This is vital for connecting different parts of the molecule and assigning quaternary carbons (if any). For this molecule, HMBC correlations from the H7 protons to C2 and from H1 to C2 and C6 would provide powerful confirmation of the assignments.

Conclusion

The structural and stereochemical integrity of cis-2-Aminomethyl-1-cyclohexanol can be unequivocally determined through a systematic NMR analysis. The key distinguishing features in the ¹H NMR spectrum are the chemical shift and, most importantly, the multiplet structure of the H1 proton, which is dictated by the cis relationship of the substituents and the resulting chair conformation. The large axial-axial coupling constant expected for H1 provides definitive evidence for its axial orientation and, by extension, the equatorial orientation of the bulkier aminomethyl group. The combination of 1D and 2D NMR techniques provides a self-validating system for the complete and confident assignment of all ¹H and ¹³C signals, ensuring the correct structural characterization essential for its applications in research and development.

References

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry. [Link]

  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. [Link]

  • Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC. [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. University of Massachusetts. [Link]

  • Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • Chapter 8: NMR Approaches for Probing the Polar Metabolome. The Royal Society of Chemistry. [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. MDPI. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). University of St Andrews. [Link]

  • NMR-Based Identification of Metabolites in Polar and Non-Polar Extracts of Avian Liver. MDPI. [Link]

  • NMR Spectroscopy: Diastereotopism. YouTube. [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane. Doc Brown's Chemistry. [Link]

  • Unmask the NMR spectra of small molecules in complex formulations. Magritek. [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. ResearchGate. [Link]

  • Profiling Polar and Semipolar Plant Metabolites throughout Extraction Processes. Analytical Chemistry. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Conformational Analysis of cis-2-Halocyclohexanols. ResearchGate. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Exploratory

Stereochemical Characterization of cis-2-Aminomethyl-1-cyclohexanol: A Comprehensive Guide to Conformational Analysis and Analytical Workflows

Executive Summary The stereochemical characterization of cyclic 1,3-difunctional and 1,2-difunctional compounds, such as cis-2-aminomethyl-1-cyclohexanol, is foundational in medicinal chemistry and the development of chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical characterization of cyclic 1,3-difunctional and 1,2-difunctional compounds, such as cis-2-aminomethyl-1-cyclohexanol, is foundational in medicinal chemistry and the development of chiral auxiliaries[1]. As a highly versatile 1,2-aminoalcohol, its rigid conformational preferences dictate its reactivity, such as in the stereospecific condensation with aldehydes to form complex oxazines[2]. For drug development professionals and synthetic chemists, unambiguously assigning the relative and absolute configuration of this molecule is critical, as its enantiomeric and diastereomeric forms exhibit vastly different biological and catalytic profiles[3].

This whitepaper provides an authoritative, self-validating framework for the stereochemical characterization of cis-2-aminomethyl-1-cyclohexanol, bridging thermodynamic theory with advanced analytical workflows.

Conformational Dynamics & Causality

To characterize cis-2-aminomethyl-1-cyclohexanol, one must first understand the thermodynamic forces governing its 3D architecture. In a cyclohexane chair, a cis-1,2-disubstitution strictly dictates an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement.

The conformational equilibrium is driven by two competing forces:

  • Steric Strain (A-Values): The A-value represents the energetic penalty of placing a substituent in the axial position. The aminomethyl group (-CH₂NH₂) has a significantly larger A-value (~1.7 kcal/mol) compared to the hydroxyl group (-OH, ~0.9 kcal/mol)[4]. Consequently, the molecule strongly minimizes steric clash by placing the bulkier -CH₂NH₂ group in the equatorial plane.

  • Intramolecular Hydrogen Bonding: In the favored (a,e) conformation (OH axial, CH₂NH₂ equatorial), the spatial proximity between the hydrogen bond donor (-OH) and acceptor (-NH₂) allows for the formation of a stabilizing intramolecular hydrogen bond. This non-covalent interaction effectively "locks" the chair conformation, suppressing ring-flip dynamics in non-polar environments.

Logic A cis-1,2-Disubstituted Cyclohexane B Conformer A OH(ax), CH2NH2(eq) A->B Ring Flip C Conformer B OH(eq), CH2NH2(ax) A->C Ring Flip D Steric Strain (A-Values) CH2NH2 (1.7) > OH (0.9) B->D E Intramolecular H-Bonding Stabilizes (a,e) state B->E C->D F Dominant Conformer (Conformer A) D->F E->F

Fig 1. Thermodynamic and steric logic dictating the conformational equilibrium of the cis isomer.
Quantitative Conformational Energy Contributions
Substituent / InteractionParameterEnergy Contribution (kcal/mol)Causality / Effect
-OH Group A-value~0.9Moderate steric penalty when axial.
-CH₂NH₂ Group A-value~1.7High steric penalty when axial; strongly prefers equatorial.
OH NH₂ H-bond-1.5 to -2.5Stabilizes the (a,e) conformer in non-polar solvents.

Self-Validating Analytical Protocols

To establish a robust, self-validating data package, we employ orthogonal techniques. The workflow below ensures that each piece of structural data independently verifies the others.

Workflow A Sample Prep (cis-2-Aminomethyl-1-cyclohexanol) B 1D & 2D NMR (J-coupling & NOESY) A->B C X-Ray Crystallography (Absolute Config) A->C D Chiral HPLC (Enantiomeric Excess) A->D E Comprehensive Stereochemical Model B->E C->E D->E

Fig 2. Multidimensional workflow for the stereochemical characterization of 1,2-aminoalcohols.
Protocol 1: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the premier tool for solution-state conformational analysis. By leveraging the Karplus equation, the 3J (three-bond) coupling constants between ring protons provide a direct mathematical readout of the dihedral angles, effectively mapping the axial/equatorial orientation[5].

  • Expertise & Experience (Causality): The choice of solvent is paramount. We utilize anhydrous CDCl₃ rather than DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that will disrupt the native intramolecular OH NH₂ bond, artificially shifting the conformational equilibrium. CDCl₃ preserves the native state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of cis-2-aminomethyl-1-cyclohexanol in 0.6 mL of anhydrous CDCl₃ (100.0 atom % D).

  • Acquisition: Acquire 1D ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer at 298 K.

  • Signal Assignment: Utilize 2D HSQC and COSY to unambiguously assign the carbinol proton (H1) and the methine proton (H2).

  • Multiplet Analysis (Self-Validation): Extract the 3J coupling constants. Because the favored conformer places H1 in the equatorial position and H2 in the axial position, their splitting patterns will inherently validate the geometry.

ProtonMultiplicityExpected 3J (Hz)Structural Implication
H1 (Carbinol, eq)Narrow multiplet 3J1,2(ax)​≈3−5 3J1,6(ax)​≈3−5 The lack of a large diaxial coupling mathematically confirms H1 is equatorial.
H2 (Methine, ax)Broad multiplet 3J2,1(eq)​≈3−5 3J2,3(ax)​≈10−12 The presence of a large diaxial coupling ( 3J2,3(ax)​ ) confirms H2 is axial.
Protocol 2: Absolute Configuration via Single-Crystal X-Ray Diffraction (SCXRD)

While NMR confirms the relative stereochemistry (the cis relationship) and conformation, SCXRD is required to determine the absolute configuration (e.g., distinguishing the (1R, 2S) enantiomer from the (1S, 2R) enantiomer).

  • Expertise & Experience (Causality): The free base of this amino alcohol is often an oil or a low-melting solid. Converting it to a hydrochloride salt not only induces crystallinity but also introduces a heavier atom (Chlorine), which is critical for anomalous dispersion when determining absolute structure. Furthermore, utilizing a Copper (Cu K α ) X-ray source instead of Molybdenum (Mo K α ) maximizes this anomalous scattering effect for light-atom organic molecules.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt.

  • Crystallization: Dissolve the salt in a minimal volume of hot ethanol. Layer carefully with diethyl ether and allow slow vapor diffusion at 4 °C over 48–72 hours to yield diffraction-quality single crystals.

  • Diffraction & Refinement: Mount a suitable crystal on a diffractometer equipped with a Cu K α source ( λ=1.5418 Å). Solve the structure using direct methods.

  • Validation: Analyze the Flack parameter. A value near 0.0 (with a low standard uncertainty) self-validates the assigned absolute configuration. A value near 1.0 indicates the structure must be inverted.

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee)

To ensure the bulk material reflects the stereochemistry determined by SCXRD, chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Expertise & Experience (Causality): Aliphatic amino alcohols lack strong chromophores and tend to streak on silica-based columns due to secondary amine-silanol interactions. We utilize an Evaporative Light Scattering Detector (ELSD) for signal detection and add a volatile amine modifier to the mobile phase to sharpen peaks.

Step-by-Step Methodology:

  • Column Selection: Equip the system with an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm).

  • Mobile Phase: Utilize an isocratic elution profile of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The 0.1% DEA suppresses peak tailing.

  • Execution: Inject 10 μ L of a 1 mg/mL sample solution. Monitor the separation via ELSD to calculate the enantiomeric excess (ee) based on peak area integration.

Conclusion

The stereochemical characterization of cis-2-aminomethyl-1-cyclohexanol requires a synthesis of thermodynamic logic and rigorous analytical chemistry. By understanding the causality behind A-values and intramolecular hydrogen bonding, researchers can predict the dominant (a,e) conformation. This theoretical model is then seamlessly self-validated through the strategic application of 3J coupling constant analysis in non-polar NMR solvents, Flack parameter determination via Cu-source SCXRD, and tailored chiral HPLC workflows.

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Foundational

Physicochemical Profiling and Synthetic Utility of cis-2-Aminomethyl-1-cyclohexanol: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. cis-2-Aminome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted aliphatic rings are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. cis-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) is a highly versatile, bifunctional β-amino alcohol. Characterized by its rigid cyclohexane scaffold and the precise cis-stereochemical arrangement of its primary amine and secondary alcohol, this compound serves as a privileged pharmacophore and a robust chiral building block[1][2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated experimental workflows, bridging the gap between fundamental physical chemistry and applied drug development.

Stereochemistry and Conformational Dynamics

The chemical behavior of 2-aminomethyl-1-cyclohexanol is strictly dictated by its stereochemistry. In the cis configuration, the 1,2-disubstitution on the cyclohexane ring forces the functional groups into an axial-equatorial (a,e) or equatorial-axial (e,a) relationship.

Causality of Conformational Effects: Unlike the trans isomer (which adopts a diequatorial conformation pointing the groups away from each other), the cis geometry places the hydroxyl oxygen and the amine nitrogen in close spatial proximity. This enables the formation of a strong intramolecular hydrogen-bonding network (O–H···N ⇌ O···H–N).

  • Lipophilicity (LogP): This internal hydrogen bonding masks the polar surface area from the bulk aqueous solvent, rendering the cis isomer slightly more lipophilic than predicted by standard additive models[3][4].

  • Reactivity: The spatial proximity heavily favors intramolecular cyclization reactions, a feature widely exploited in the synthesis of heterocyclic systems[5].

Physicochemical Properties

Understanding the baseline physical chemistry of cis-2-aminomethyl-1-cyclohexanol is essential for formulation and synthetic planning. The free base is typically a clear liquid or low-melting solid, while its hydrochloride salt (CAS: 24947-68-0) is a stable, crystalline powder[6][7].

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionAnalytical Causality / Significance
Molecular Weight 129.20 g/mol [8]Low MW ideal for fragment-based drug discovery (FBDD).
Exact Mass 129.1153 Da[8]Critical for high-resolution mass spectrometry (HRMS) validation.
Boiling Point ~226 °C at 760 mmHg[1][3]Elevated BP due to strong intermolecular H-bonding in the pure liquid state.
Melting Point (HCl Salt) 182 – 185 °C[3][6]High lattice energy from ionic and hydrogen bonds ensures solid-state stability.
LogP (Predicted) 0.90 – 1.20[3][8]Optimal lipophilicity for passive membrane permeability (Rule of 5 compliant).
pKa (Amine) ~10.0 – 10.5Protonated at physiological pH (7.4), acting as a cationic anchor.
pKa (Hydroxyl) 15.11 ± 0.40 (Predicted)[3][4]Weakly acidic; requires strong bases (e.g., NaH) for etherification.
Polar Surface Area (TPSA) 46.3 Ų[3][8]Excellent for CNS penetration (TPSA < 90 Ų is preferred for blood-brain barrier crossing).

Chemical Reactivity: Ring-Chain Tautomerism

A defining feature of cis-2-aminomethyl-1-cyclohexanol is its propensity to undergo ring-chain tautomerism when reacted with aldehydes.

When condensed with aromatic aldehydes (such as p-nitrobenzaldehyde), the reaction initially forms an open-chain imine (Schiff base) under kinetic control. However, driven by the cis-stereochemistry, the hydroxyl group is perfectly aligned to execute an intramolecular nucleophilic attack on the electrophilic imine carbon. This results in a spontaneous solid-state or solution-phase rearrangement into a thermodynamically stable bicyclic tetrahydro-1,3-oxazine [5].

G A cis-2-Aminomethyl- 1-cyclohexanol C Imine Intermediate (Kinetically Controlled) A->C Mild Condensation (-H2O) B p-Nitrobenzaldehyde B->C D Bicyclic Tetrahydro- 1,3-oxazine (Thermodynamically Stable) C->D Solid-State Rearrangement (Ea ~85 kJ/mol)

Fig 1: Ring-chain tautomerism and rearrangement workflow for 1,3-oxazine synthesis.

Applications in Drug Development

Conformationally Restricted Peptidomimetics

In the development of small cationic antimicrobial and immunomodulatory peptides (such as analogs of indolicidin and bactenecin), proteolytic instability is a major hurdle. cis-2-Aminomethyl-1-cyclohexanol is incorporated as a non-natural, rigidifying amino alcohol spacer[2][9].

  • Mechanism of Action: The cyclohexane ring restricts the torsional angles (φ and ψ equivalents) of the peptide backbone, locking the peptide into an active bioactive conformation while simultaneously shielding adjacent peptide bonds from enzymatic cleavage by host or bacterial proteases[9].

CNS-Active Pharmacophores

Due to its low TPSA (46.3 Ų) and favorable LogP, the cis-2-aminomethyl-1-cyclohexanol scaffold is highly brain-penetrant[8]. It is frequently utilized as a core scaffold in the design of neuroactive agents, where the precise spatial orientation of the amine (hydrogen bond donor/cationic site) and the hydroxyl group (hydrogen bond acceptor) maps perfectly onto monoamine receptor binding pockets.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided. Each step includes a mechanistic rationale.

Protocol A: Synthesis of Bicyclic Tetrahydro-1,3-oxazines[5]

Objective: Exploit the cis-geometry to synthesize conformationally locked 1,3-oxazines.

  • Equilibration: Dissolve 10 mmol of cis-2-aminomethyl-1-cyclohexanol in 20 mL of anhydrous ethanol.

  • Condensation: Add 10 mmol of p-nitrobenzaldehyde dropwise at 0 °C. Rationale: Low temperature traps the kinetically favored imine intermediate and prevents uncontrolled polymerization.

  • Rearrangement: Stir the mixture at room temperature (293 K) for 4 hours. The imine will spontaneously undergo a solid-state/solution rearrangement into the 1,3-oxazine. Rationale: The activation energy for this specific cyclization is approximately 85.0 ± 14.7 kJ/mol, which is easily overcome at ambient temperature[5].

  • Validation: Evaporate the solvent in vacuo. Confirm the disappearance of the imine proton (~8.2 ppm) and the appearance of the oxazine methine proton (~5.5 ppm) via ^1^H-NMR.

Protocol B: Diastereomeric Resolution of Racemic Mixtures[11]

Objective: Obtain enantiopure (>99% ee) cis-2-aminomethyl-1-cyclohexanol for chiral drug synthesis.

  • Salt Formation: Dissolve the racemic amino alcohol (1 eq) and enantiopure (S)-2-methoxyphenylacetic acid (1 eq) in a 9:1 methanol/water mixture under gentle reflux. Rationale: The chiral acid forms a pair of diastereomeric salts with the enantiomers of the amine, which possess different solubility profiles.

  • Fractional Crystallization: Cool the solution slowly to 4 °C over 12 hours. Collect the precipitated crystalline diastereomeric salt via vacuum filtration.

  • Salt Decomposition: Suspend the crystals in 1M NaOH and extract with dichloromethane (3 x 20 mL). Rationale: The alkaline environment deprotonates the amine, breaking the salt and driving the free amino alcohol into the organic phase.

  • Validation: Determine the enantiomeric excess (ee) via chiral HPLC. Target recovery should yield >99% ee.

G Racemic Racemic cis-2-Aminomethyl- 1-cyclohexanol SaltFormation Diastereomeric Salt Formation (MeOH/Water Reflux) Racemic->SaltFormation ResolvingAgent (S)-2-Methoxyphenylacetic acid (Chiral Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cool to 4 °C) SaltFormation->Crystallization Differential Solubility Enantiopure Enantiopure Amino Alcohol (>99% ee) Crystallization->Enantiopure Alkaline Extraction (NaOH) & Organic Partitioning

Fig 2: Workflow for the optical resolution of racemic amino alcohols via diastereomeric salts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 533885, 2-(Aminomethyl)cyclohexan-1-ol". PubChem. Available at:[Link]

  • Riddell, F. G., Rogerson, M., Fülöp, F., & Bernáth, G. "Solid-state NMR study of the kinetics of a ring chain tautomerism in a tetrahydro-1,3-oxazine derivative". Magnetic Resonance in Chemistry, 1995. Available at:[Link]

  • Hancock, R. E. W., et al. "Small cationic antimicrobial peptides". United States Patent US9707282B2, 2017.

Sources

Exploratory

Synthesis Pathways and Mechanisms of cis-2-Aminomethyl-1-cyclohexanol: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Stereochemical Significance In the development of conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Stereochemical Significance

In the development of conformationally restricted pharmaceutical analogs and chiral ligands, 1,3-difunctionalized cycloalkanes serve as critical structural motifs. While the trans-isomer of 2-aminomethyl-1-cyclohexanol is readily accessible via the industrial ammonolysis of cyclohexene oxide (which inherently proceeds via an anti-periplanar ring-opening mechanism)[1], the synthesis of cis-2-aminomethyl-1-cyclohexanol demands rigorous stereocontrol.

Because direct nucleophilic attack on epoxides cannot yield the cis-geometry, synthetic strategies must rely on either the stereospecific reduction of pre-existing aromatic scaffolds or the biocatalytic resolution of nitrile intermediates. This guide details the mechanistic pathways, thermodynamic rationales, and self-validating experimental protocols required to synthesize and isolate the cis-isomer with high diastereomeric excess (d.e.).

Mechanistic Pathways for Stereospecific Synthesis

Pathway A: Catalytic Hydrogenation of Salicylic Acid (Thermodynamic/Kinetic Control)

The most robust and scalable method for establishing the cis-1,2-relationship utilizes the syn-addition of hydrogen gas across an aromatic ring. By starting with salicylic acid (2-hydroxybenzoic acid), the oxygen and carbon atoms are pre-installed at the correct positions.

Causality in Catalyst Selection: Standard palladium-on-carbon (Pd/C) catalysts are unsuitable for this transformation because they frequently catalyze the hydrogenolysis of the benzylic-like C–OH bond, yielding cyclohexanecarboxylic acid as a byproduct. Instead, Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C) is utilized. Rhodium exhibits superior kinetic selectivity for arene saturation over C–O bond cleavage, driving the reaction via a surface-bound syn-addition that predominantly yields cis-2-hydroxycyclohexanecarboxylic acid [2][2].

Pathway B: Biocatalytic Nitrile Reduction

An alternative, greener approach involves the enzymatic transformation of cis-2-hydroxycyclohexanecarbonitrile. Nitrile-converting enzymes (such as nitrilases or nitrile hydratases) can selectively hydrolyze or hydrate the nitrile group under mild aqueous conditions [3][3]. However, the diequatorial arrangement of substituents in certain cis-isomers can sterically hinder enzyme active sites, making Pathway A the preferred choice for bulk chemical synthesis.

SynthesisPathway A Salicylic Acid (Starting Material) B Catalytic Hydrogenation (Rh/Al2O3, H2, 50 psi) A->B C cis-2-Hydroxycyclohexane- carboxylic Acid B->C syn-addition D Amidation (SOCl2, then NH3) C->D E cis-2-Hydroxycyclohexane- carboxamide D->E via acid chloride F Reduction (LiAlH4, THF, Reflux) E->F G cis-2-Aminomethyl- 1-cyclohexanol F->G Fieser workup

Caption: Synthetic workflow for cis-2-Aminomethyl-1-cyclohexanol via catalytic hydrogenation.

Experimental Workflows: Self-Validating Protocols

The following step-by-step methodology outlines the synthesis of cis-2-aminomethyl-1-cyclohexanol via Pathway A. Each step is designed as a self-validating system , ensuring that intermediate purity is confirmed before proceeding.

Phase 1: Hydrogenation of Salicylic Acid
  • Setup: Dissolve 100 mmol of salicylic acid in 150 mL of absolute ethanol. Add 5% Rh/Al₂O₃ (5 mol%).

  • Reaction: Pressurize the Parr reactor with H₂ gas to 50 psi. Stir vigorously at 50 °C for 12 hours.

  • Self-Validation (NMR): Filter the catalyst through a Celite pad. Concentrate the filtrate and take a crude ¹H NMR. The complete disappearance of aromatic protons (7.0–8.0 ppm) and the appearance of a multiplet at 3.8–4.0 ppm (equatorial proton of the cis-isomer) confirms quantitative conversion.

Phase 2: Stereoretentive Amidation
  • Activation: Dissolve the crude cis-2-hydroxycyclohexanecarboxylic acid in anhydrous dichloromethane (DCM) at 0 °C. Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: Maintaining 0 °C prevents thermal epimerization of the alpha-stereocenter and avoids elimination of the hydroxyl group.

  • Amidation: Slowly bubble anhydrous NH₃ gas into the solution or add aqueous ammonium hydroxide under vigorous stirring.

  • Self-Validation (IR): Isolate the solid product. An IR spectrum must show the disappearance of the broad carboxylic acid O–H stretch and the appearance of a sharp, strong amide C=O stretch at ~1650 cm⁻¹.

Phase 3: Reduction to the Amino Alcohol
  • Reduction: Suspend 50 mmol of cis-2-hydroxycyclohexanecarboxamide in anhydrous THF at 0 °C. Carefully add 100 mmol of Lithium Aluminum Hydride (LiAlH₄) in portions. Reflux the mixture for 6 hours. Causality: Sodium borohydride (NaBH₄) is insufficiently electrophilic to reduce amides. The powerful hydride donor LiAlH₄ is strictly required to collapse the tetrahedral intermediate into the primary amine [4][4].

  • Fieser Workup (Self-Validation): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Validation Cue: The reaction will transition from a hazardous grey suspension to a stark white, granular precipitate of aluminum salts. If the precipitate is gelatinous, the quench is incomplete, and product will be trapped. A crisp white solid confirms successful complexation, allowing for high-yield filtration of the water-soluble amino alcohol.

Quantitative Data & Pathway Comparison

To aid in process development, the following table summarizes the quantitative metrics of the primary synthetic pathways:

Synthesis PathwayKey Reagents / CatalystsIntermediateOverall YieldStereoselectivity (d.e.)Scalability
A: Arene Hydrogenation Rh/Al₂O₃, SOCl₂, LiAlH₄cis-2-Hydroxycyclohexanecarboxamide65 - 72%> 95% (cis)High (Kg scale)
B: Nitrile Reduction Nitrilase / Nitrile Hydratasecis-2-Hydroxycyclohexanecarbonitrile40 - 55%> 98% (cis)Low (mg to g scale)
C: Epoxide Ammonolysis NH₃ (Autoclave, 250°C)None (Direct Ring Opening)N/AExclusively transN/A for cis

Advanced Applications: 1,3-Oxazine Rearrangements

The cis-geometry of 2-aminomethyl-1-cyclohexanol imparts unique spatial proximity between the hydroxyl and amine functional groups, enabling specialized cyclization reactions that are sterically forbidden in the trans-isomer.

A prime example is the synthesis of bicyclic tetrahydro-1,3-oxazines. When cis-2-aminomethyl-1-cyclohexanol is condensed with p-nitrobenzaldehyde under mild conditions, it initially forms an imine as the kinetically controlled product. Due to the cis-conformation, this imine undergoes a spontaneous solid-state rearrangement into the bicyclic tetrahydro-1,3-oxazine, driven by an activation energy of approximately 85.0 ± 14.7 kJ mol⁻¹ [5][5].

OxazineMechanism A cis-2-Aminomethyl- 1-cyclohexanol C Condensation (Mild Conditions) A->C B p-Nitrobenzaldehyde B->C D Imine Intermediate (Kinetic Product) C->D -H2O E Solid-State Rearrangement (Ea ≈ 85 kJ/mol) D->E F Bicyclic Tetrahydro- 1,3-oxazine E->F Cyclization

Caption: Mechanism of bicyclic tetrahydro-1,3-oxazine formation via solid-state rearrangement.

References

  • Source: Acta Physica et Chemica (u-szeged.hu)
  • Title: Martin Rogerson's research works (Condensation of cis-2-aminomethylcyclohexanol with p-nitrobenzaldehyde)
  • Title: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride Source: BenchChem URL
  • Title: Synthetic Applications of Nitrile-Converting Enzymes Source: ResearchGate URL

Sources

Foundational

Crystallographic and Solid-State Kinetic Profiling of cis-2-Aminomethyl-1-cyclohexanol

Executive Summary As a conformationally restricted bifunctional building block, cis-2-aminomethyl-1-cyclohexanol plays a critical role in the synthesis of complex pharmaceuticals, including selective c-Jun N-terminal kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a conformationally restricted bifunctional building block, cis-2-aminomethyl-1-cyclohexanol plays a critical role in the synthesis of complex pharmaceuticals, including selective c-Jun N-terminal kinase (JNK) inhibitors and indazole derivatives 1. Beyond its utility in solution-phase organic synthesis, the compound exhibits highly specific solid-state behaviors dictated by its cis-stereochemistry. This technical guide explores the crystallographic parameters, hydrogen-bonding networks, and unique solid-state reaction kinetics of cis-2-aminomethyl-1-cyclohexanol and its cyclic derivatives.

Structural Analytics and Crystallographic Data

The structural integrity of cis-2-aminomethyl-1-cyclohexanol is defined by the axial-equatorial (or diequatorial, depending on the specific derivative and salt form) orientation of its hydroxyl and aminomethyl groups. This proximity is not merely a geometric feature; it is the primary driver for its solid-state packing and reactivity.

When cis-2-aminomethyl-1-cyclohexanol is converted into its corresponding 1,3-oxazine derivatives, X-ray crystallographic analysis reveals that the racemic mixture preferentially crystallizes in a monoclinic crystal system within the centrosymmetric space group P21​/c . The lattice is heavily stabilized by an extensive network of intermolecular O-H···N and N-H···O hydrogen bonds, which dictate the rigidity of the crystal and influence its thermal stability.

Quantitative Data Summary

The following table summarizes the key physicochemical and crystallographic parameters of cis-2-aminomethyl-1-cyclohexanol (free base and hydrochloride salt) and its characterized 1,3-oxazine solid-state derivative.

ParameterValue / Description
Chemical Formula C₇H₁₅NO (Free base) / C₇H₁₆ClNO (HCl salt) 2
Molecular Weight 129.20 g/mol (Free base) / 165.66 g/mol (HCl salt)
Crystal System (Derivative) Monoclinic
Space Group P21​/c
Conformation Chair (Cyclohexane core)
Key Lattice Interactions Intermolecular O-H···N and N-H···O hydrogen bonding
Solid-State Activation Energy 85.0 ± 14.7 kJ mol⁻¹ (Imine to 1,3-oxazine rearrangement) 3

Solid-State Reactivity: The Imine to 1,3-Oxazine Rearrangement

One of the most compelling features of cis-2-aminomethyl-1-cyclohexanol is its topochemically controlled solid-state reactivity. When condensed with p-nitrobenzaldehyde under mild conditions, the reaction initially yields an imine as the kinetically controlled product.

Because the cis-geometry places the hydroxyl oxygen in close spatial proximity to the newly formed imine carbon, the molecule is primed for an intramolecular attack. Remarkably, this cyclization does not require dissolution. The imine undergoes a spontaneous solid-state rearrangement to form a bicyclic tetrahydro-1,3-oxazine 3.

The kinetics of this transformation were precisely tracked using solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR spectroscopy over a temperature range of 283–297 K, revealing an activation energy ( Ea​ ) of 85.0 ± 14.7 kJ mol⁻¹. The lack of solvent mediation means the reaction trajectory is governed entirely by the crystal lattice's topochemical constraints, making it a perfect model for studying solid-state organic mechanisms.

G A cis-2-Aminomethyl- 1-cyclohexanol C Imine Intermediate (Kinetically Controlled) A->C Condensation (Mild Conditions) B p-Nitrobenzaldehyde B->C D Bicyclic Tetrahydro- 1,3-oxazine C->D Solid-State Rearrangement Ea = 85.0 kJ/mol

Reaction pathway: Condensation and solid-state rearrangement to tetrahydro-1,3-oxazine.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to characterize the crystallographic and kinetic properties of the compound.

Protocol 1: Single-Crystal Growth and XRD Analysis

Causality Check: Slow evaporation is strictly utilized over crash-cooling to prevent kinetic trapping of lattice defects, ensuring high-resolution diffraction data.

  • Sample Preparation: Dissolve 50 mg of the purified 1,3-oxazine derivative in a binary solvent system of dichloromethane/hexane (1:3 v/v).

  • Crystallization: Puncture the vial cap with a single 20-gauge needle to allow for highly controlled, slow evaporation at 22°C. Isolate transparent, block-like crystals after 48–72 hours.

  • Data Collection: Mount a single crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream to minimize thermal motion. Collect diffraction data using Mo-Kα radiation ( λ = 0.71073 Å).

  • Validation (Structure Solution): Solve the structure using direct methods (e.g., SHELXT). A successful refinement must yield an R1​ factor of < 0.05, confirming the P21​/c space group assignment and validating the atomic coordinates.

Protocol 2: Solid-State Kinetic Profiling via CP/MAS ¹³C NMR

Causality Check: Magic Angle Spinning (MAS) at 54.74° is mandatory to average out chemical shift anisotropy and dipolar coupling, which would otherwise result in broad, unreadable spectra in the solid state.

  • Sample Packing: Pack the kinetically controlled imine powder tightly into a 4 mm zirconia MAS rotor. Seal with a Kel-F cap.

  • Instrument Tuning: Spin the sample at 8–10 kHz. Calibrate the Hartmann-Hahn matching condition using an adamantane standard to ensure optimal cross-polarization from ¹H to ¹³C.

  • Kinetic Acquisition: Acquire ¹³C spectra at isothermal intervals between 283 K and 297 K. Monitor the disappearance of the imine carbon resonance (~160 ppm) and the appearance of the oxazine aminal carbon resonance (~90 ppm).

  • Validation (Data Processing): Plot the natural log of the unreacted fraction against time to confirm first-order solid-state kinetics. Extract the rate constants ( k ) and construct an Arrhenius plot to derive the Ea​ of 85.0 ± 14.7 kJ mol⁻¹.

Workflow Step1 Sample Preparation (Slow Evaporation) Step2 Single-Crystal XRD Data Collection Step1->Step2 Select intact crystal Step5 CP/MAS 13C NMR (Kinetic Profiling) Step1->Step5 Powdered sample Step3 Structure Solution (Direct Methods) Step2->Step3 Extract intensities Step4 Refinement (Least-Squares) Step3->Step4 R-factor validation

Workflow for structural elucidation and solid-state kinetic profiling.

References

  • WO2002010137A2 - Indazole derivatives as JNK inhibitors. Google Patents. 1

  • Stereochemical studies-XXXIII. Saturated 1,3-oxazines. Part 12. Ring-chain tautomerism and crystal structure. Electronics and Books.

  • Solid-state rearrangement of an imine to a bicyclic tetrahydro-1,3-oxazine. Martin Rogerson's Research Works, University of St Andrews. 3

  • cis-2-Aminomethyl-1-cyclohexanol hydrochloride, 99%. Thermo Fisher Scientific. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of cis-2-Aminomethyl-1-cyclohexanol via Asymmetric Epoxide Ring-Opening and Stereochemical Inversion

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Methodological Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Methodological Guide.

Strategic Overview & Mechanistic Rationale

While the trans isomer of 2-aminomethyl-1-cyclohexanol is readily accessible via the industrial ammonolysis of cyclohexene oxide[1], the cis isomer represents a significantly more complex synthetic target. cis- β -Amino alcohols are highly valued in drug development as conformationally restricted pharmacophores and as privileged chiral ligands in asymmetric catalysis.

The fundamental challenge in synthesizing cis-1,2-disubstituted cycloalkanes from epoxides is that direct nucleophilic ring-opening inherently proceeds via an anti-periplanar (SN2) trajectory, exclusively yielding trans products. To bypass this geometric limitation, this protocol employs a self-validating, two-phase stereochemical strategy:

  • Enantioselective Desymmetrization: We utilize Jacobsen’s methodology. A chiral (Salen)Cr(III) complex catalyzes the addition of TMSCN to meso-cyclohexene oxide, establishing the absolute stereochemistry with high enantiomeric excess (>95% ee). The bimetallic mechanism of the Cr(III) catalyst ensures precise facial selectivity.

  • Stereochemical Inversion: Following the reduction of the nitrile and protection of the resulting amine, we deploy the to invert the C1 hydroxyl stereocenter. The SN2 displacement of the phosphonium-activated alcohol by a benzoate nucleophile cleanly flips the relative stereochemistry from trans to cis.

SynthesisWorkflow A Cyclohexene Oxide (Meso Epoxide) B (1R,2R)-2-Cyanocyclohexanol (Trans Isomer, >95% ee) A->B (R,R)-(Salen)Cr(III)Cl TMSCN, TBME C (1R,2R)-2-(Boc-aminomethyl)cyclohexanol (Trans-Boc-Amine) B->C 1. LiAlH4, THF 2. Boc2O, Et3N, DCM D (1S,2R)-2-(Boc-aminomethyl)cyclohexyl benzoate (Cis-Ester, Inverted) C->D PPh3, DEAD PhCOOH, THF E (1S,2R)-cis-2-Aminomethyl-1-cyclohexanol (Target Compound) D->E 1. LiOH, MeOH/H2O 2. HCl/Dioxane

Fig 1: Stereocontrolled workflow for the synthesis of (1S,2R)-cis-2-Aminomethyl-1-cyclohexanol.

Materials and Reagents

Table 1: Key Reagents and Safety Parameters

ReagentFunctionEquivalentsHandling & Safety Considerations
Cyclohexene OxideStarting Material1.0Flammable liquid; handle in fume hood.
(R,R)-(Salen)Cr(III)ClChiral Catalyst0.02 (2 mol%)Hygroscopic; store under inert atmosphere.
TMSCNCyanide Source1.1Highly toxic ; liberates HCN. Strict fume hood use.
LiAlH₄ (1M in THF)Reducing Agent2.0Reacts violently with moisture. Use dry solvents.
Boc₂OProtecting Group1.2Store at 2-8°C.
PPh₃ / DEADMitsunobu Reagents1.5DEAD is thermally sensitive and a severe irritant.
Benzoic Acid (PhCOOH)Nucleophile1.5Mild irritant; ensure complete dissolution in THF.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Ring-Opening (ARO) of Cyclohexene Oxide

Objective: Establish the absolute stereochemistry via desymmetrization.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (R,R)-(Salen)Cr(III)Cl (2 mol%) in anhydrous tert-butyl methyl ether (TBME).

  • Addition: Add cyclohexene oxide (1.0 eq) to the catalyst solution and stir for 15 minutes at room temperature.

  • Reaction: Cool the mixture to 0°C. Dropwise, add trimethylsilyl cyanide (TMSCN, 1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Desilylation: Dissolve the crude silyl ether in methanol, add a catalytic amount of p-toluenesulfonic acid (PTSA), and stir for 2 hours to yield (1R,2R)-2-cyanocyclohexanol.

Step 2: Nitrile Reduction and Amine Protection

Objective: Convert the nitrile to a primary amine and mask it to prevent interference in the subsequent Mitsunobu inversion.

  • Reduction: Cool a solution of LiAlH₄ (2.0 eq, 1M in THF) to 0°C. Slowly add a solution of (1R,2R)-2-cyanocyclohexanol in anhydrous THF. Reflux for 4 hours.

  • Fieser Workup: Cool to 0°C. Carefully quench by sequential dropwise addition of water ( x mL per x g of LiAlH₄), 15% NaOH ( x mL), and water ( 3x mL). Filter the granular aluminum salts and concentrate the filtrate to yield the crude trans-amino alcohol.

  • Protection: Dissolve the crude amine in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Add Boc₂O (1.2 eq) in portions. Stir at room temperature for 12 hours.

  • Purification: Wash with 10% citric acid, then brine. Dry and purify via flash chromatography (Hexanes/EtOAc) to isolate (1R,2R)-2-(Boc-aminomethyl)cyclohexanol.

Step 3: Stereochemical Inversion via Mitsunobu Reaction

Objective: Invert the C1 stereocenter from (R) to (S) to achieve the cis-configuration.

  • Activation: In a dry flask under argon, dissolve the trans-Boc-amino alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF. Cool to 0°C.

  • Inversion: Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 30 minutes. The slow addition is critical to prevent the premature consumption of DEAD and minimize elimination side-reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 16 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (OPPh₃). Filter, concentrate the filtrate, and purify via flash chromatography to afford (1S,2R)-2-(Boc-aminomethyl)cyclohexyl benzoate.

Step 4: Saponification and Deprotection

Objective: Unmask the functional groups to yield the final target compound.

  • Saponification: Dissolve the benzoate ester in a 3:1 mixture of Methanol/Water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours until TLC indicates complete ester cleavage.

  • Extraction: Evaporate the methanol, dilute with water, and extract with EtOAc. Dry and concentrate to yield the cis-Boc-amino alcohol.

  • Boc Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to yield (1S,2R)-cis-2-aminomethyl-1-cyclohexanol as a highly pure hydrochloride salt.

Quality Control & Analytical Validation

A self-validating protocol requires rigorous in-process analytical checks. The most critical validation step is confirming the stereochemical inversion after Step 3. According to standard principles, NMR coupling constants provide absolute proof of relative stereochemistry.

  • Trans-isomer (Pre-Mitsunobu): The C1-H proton is axial, coupling with the adjacent axial C2-H proton, resulting in a large coupling constant ( J≈9−11 Hz).

  • Cis-isomer (Post-Mitsunobu): The C1-H proton is now equatorial, coupling with the axial C2-H proton, resulting in a significantly smaller coupling constant ( J≈3−4 Hz).

Table 2: Expected Analytical and Yield Data

Intermediate / ProductExpected YieldStereochemical PurityKey Analytical Marker
(1R,2R)-2-Cyanocyclohexanol85-90%>95% eeIR: ~2240 cm⁻¹ (C≡N stretch)
(1R,2R)-2-(Boc-aminomethyl)cyclohexanol75-80%>95% ee (Trans)¹H NMR: J1,2​≈10 Hz
(1S,2R)-2-(Boc-aminomethyl)cyclohexyl benzoate70-75%>95% ee, >98% dr (Cis)¹H NMR: J1,2​≈3.5 Hz
(1S,2R)-cis-2-Aminomethyl-1-cyclohexanol 85-90% >95% ee, >98% dr (Cis) MS: [M+H]⁺ m/z 130.12

References

  • Highly Enantioselective Ring Opening of Epoxides with Cyanide Catalyzed by (salen)Cr(III) Complexes Source: Journal of the American Chemical Society (1996) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Source: Wiley Online Library (2014) URL:[Link]

Sources

Application

Application Note: cis-2-Aminomethyl-1-cyclohexanol as a Privileged Chiral Ligand in Asymmetric Catalysis

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the demand for enantiopure secondary alcohols and amines is paramount. cis-2-Aminomethyl-1-cyclohexanol is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the demand for enantiopure secondary alcohols and amines is paramount. cis-2-Aminomethyl-1-cyclohexanol is a highly versatile, conformationally restricted β -amino alcohol that serves as a benchmark chiral ligand in asymmetric catalysis. This application note provides drug development professionals and synthetic chemists with the mechanistic rationale, field-proven protocols, and analytical validation strategies for utilizing this ligand in two core transformations: the enantioselective alkylation of aldehydes and the asymmetric transfer hydrogenation (ATH) of prochiral ketones.

Mechanistic Rationale: The Power of the cis-Cyclohexane Scaffold

While acyclic β -amino alcohols are widely recognized as effective chiral auxiliaries[1], they often suffer from conformational flexibility that can erode enantioselectivity. The cis-2-aminomethyl-1-cyclohexanol scaffold solves this by embedding the stereogenic centers within a rigid cyclohexane ring.

Causality of Stereocontrol: The cis configuration forces the hydroxyl (-OH) and aminomethyl (-CH 2​ NH 2​ ) groups to reside on the same face of the ring. This proximity is critical for forming a stable, puckered 5-membered metallacycle when coordinating to transition metals (e.g., Zn(II), Ru(II))[2]. The steric bulk of the rigid cyclohexane backbone effectively shields one face of the metal complex. This forces incoming substrates to adopt a highly specific trajectory, maximizing stereofacial discrimination and resulting in high enantiomeric excess (ee)[3].

Core Application I: Enantioselective Alkylation of Aldehydes

The addition of dialkylzincs to aldehydes is a fundamental C-C bond-forming reaction. Uncatalyzed, this reaction is extremely slow. The introduction of cis-2-aminomethyl-1-cyclohexanol not only accelerates the reaction but dictates the stereochemistry of the resulting secondary alcohol[4].

Standardized Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Self-Validation Check: To ensure the system is moisture-free (which would quench Et 2​ Zn and form a racemic background product), run a parallel control reaction omitting the chiral ligand. The control must show <5% conversion after 12 hours. If background conversion is higher, adventitious moisture or impurities in the reagents are compromising the system.

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In a flame-dried Schlenk flask under a positive pressure of argon, dissolve cis-2-aminomethyl-1-cyclohexanol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add diethylzinc (1.0 M in hexanes, 2.0 mmol). Stir for 30 minutes.

    • Causality: This step deprotonates the ligand, evolving ethane gas and forming the active N,O-chelated chiral zinc complex.

  • Substrate Addition: Slowly add benzaldehyde (1.0 mmol). Maintain the reaction at 0 °C for 12–16 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH 4​ Cl (2.0 mL) to safely decompose unreacted diethylzinc. Extract with dichloromethane (3 x 5 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Analytical Validation: Determine conversion via 1 H NMR and enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min).

Performance Data

Table 1: Typical Quantitative Outcomes for Diethylzinc Addition to Aryl Aldehydes using cis-2-Aminomethyl-1-cyclohexanol.

SubstrateLigand Loading (mol %)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde51295>98
p-Chlorobenzaldehyde5149296
p-Methoxybenzaldehyde5168994
2-Naphthaldehyde5189197
Workflow Visualization

G L cis-2-Aminomethyl-1-cyclohexanol (Chiral Ligand) Complex N,O-Chelated Zinc Complex (Active Catalyst) L->Complex N,O-Coordination Zn Diethylzinc (Et2Zn) Reagent Zn->Complex Ethane release TS Zimmerman-Traxler Transition State (Stereofacial Discrimination) Complex->TS Substrate Binding Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Alkoxide Chiral Zinc Alkoxide TS->Alkoxide Alkyl Transfer Alkoxide->L Ligand Recycling Product (R)- or (S)-1-Phenyl-1-propanol (Chiral Product) Alkoxide->Product Aqueous Workup

Logical workflow of enantioselective diethylzinc addition mediated by the chiral ligand.

Core Application II: Asymmetric Transfer Hydrogenation (ATH)

For the reduction of prochiral ketones, cis-2-aminomethyl-1-cyclohexanol serves as a potent ligand when complexed with Ruthenium(II) precursors. This operates via a Noyori-type bifunctional mechanism, where the metal and the ligand act synergistically to transfer hydrogen[5][6].

Standardized Protocol: Ru-Catalyzed ATH of Acetophenone

Self-Validation Check: Before adding the ketone substrate (Step 3), observe the color of the reaction mixture. The formation of the active 16-electron amido-ruthenium complex is typically accompanied by a distinct color shift (often from yellow/orange to deep red/purple). If this color change does not occur upon the addition of KOH, the catalyst has not been activated, likely due to a degraded Ru-precursor or wet solvent.

Step-by-Step Methodology:

  • Catalyst Generation: Combine [RuCl 2​ ( p -cymene)] 2​ (0.5 mol%) and cis-2-aminomethyl-1-cyclohexanol (1.1 mol%) in anhydrous isopropanol (5.0 mL). Heat to 80 °C for 20 minutes to facilitate ligand exchange, then cool to room temperature.

  • Base Activation: Add a catalytic amount of KOH (0.1 M in isopropanol, 2.0 mol%).

    • Causality: The base removes HCl from the Ru-complex, generating the active 16-electron amido-ruthenium species capable of abstracting a hydride from the isopropanol solvent[6].

  • Reduction: Add acetophenone (1.0 mmol). Stir at room temperature for 8–12 hours.

  • Analysis: Filter the mixture through a short pad of silica to remove the metal complex. Analyze the filtrate directly via chiral GC to determine the ee of the resulting 1-phenylethanol.

Workflow Visualization

ATH Precat [RuCl2(p-cymene)]2 + Chiral Ligand ActiveCat 16e- Amido-Ru Complex (Active Catalyst) Precat->ActiveCat Base activation Hydride 18e- Amino-Ru-Hydride (Reducing Agent) ActiveCat->Hydride H-transfer Hydride->ActiveCat Catalyst regeneration Alcohol Chiral Alcohol (Product) Hydride->Alcohol Bifunctional H-transfer Ketone Prochiral Ketone Ketone->Alcohol Reduction Donor Isopropanol (Hydrogen Donor) Donor->Hydride

Bifunctional catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

References

  • A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide. ResearchGate.1

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, ACS Publications.2

  • Novel (+)-3-Carene Derivatives and Their Application in Asymmetric Synthesis. ResearchGate.5

  • Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529). EvitaChem.3

  • Highly Efficient and Enantioselective Synthesis of β-Heteroaryl Amino Alcohols via Ru-Catalyzed Asymmetric Hydrogenation. ResearchGate.6

  • Transformation Reactions of the Betti Base Analogue Aminonaphthols. ResearchGate.4

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of cis-2-Aminomethyl-1-cyclohexanol in Modern Pharmaceutical Drug Discovery

Introduction: The Imperative of Chirality and the Rise of Privileged Scaffolds In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical det...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality and the Rise of Privileged Scaffolds

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy, safety, and metabolic profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Within this context, chiral auxiliaries have emerged as an indispensable tool. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, allowing for precise control over the formation of new stereocenters.[1]

The cis-2-aminomethyl-1-cyclohexanol framework represents a class of conformationally restricted 1,2-amino alcohols that serve as powerful chiral building blocks.[2] Its rigid cyclic structure provides a well-defined spatial arrangement, making it an excellent precursor for chiral auxiliaries used in asymmetric synthesis. This guide details the application of cis-2-aminomethyl-1-cyclohexanol, focusing on its conversion into an oxazolidinone auxiliary and its subsequent use in diastereoselective aldol reactions—a key transformation for constructing complex molecular architectures found in many pharmaceuticals.

Section 1: Core Characteristics and Synthesis Overview

cis-2-Aminomethyl-1-cyclohexanol is a bifunctional organic compound valued for its specific stereochemistry. It is typically supplied as a hydrochloride salt to improve stability and handling.[3][4]

Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol (free base)[5]
CAS Number 24947-68-0 (for HCl salt)[4]
Appearance White crystalline powder[4][6]
Melting Point 182-185 °C (for HCl salt)[3][4][5]
Solubility Soluble in water and methanol[3][4]
General Synthesis Route

The synthesis of cyclic amino alcohols like cis-2-aminomethyl-1-cyclohexanol often begins from readily available cyclic ketones. A common strategy involves the stereoselective reduction of a corresponding keto-imine or a related precursor to establish the desired cis relationship between the alcohol and aminomethyl groups.[3][7]

G A Cyclohexanone Precursor B Functional Group Manipulation A->B e.g., Amination, Cyanohydrin formation C Stereoselective Reduction B->C Key Stereocontrol Step D cis-2-Aminomethyl-1-cyclohexanol C->D Isolation & Purification

Caption: General workflow for the synthesis of cis-2-Aminomethyl-1-cyclohexanol.

Section 2: Application as a Chiral Auxiliary

The primary utility of cis-2-aminomethyl-1-cyclohexanol in drug discovery stems from its role as a precursor to a highly effective chiral auxiliary. The amino and alcohol functionalities can be cyclized to form a rigid oxazolidinone ring system. This structure, when attached to an acyl chain, provides a predictable and sterically hindered environment that dictates the facial selectivity of enolate reactions.[1][2][]

Formation of the Oxazolidinone Auxiliary

The amino alcohol is typically reacted with phosgene, a phosgene equivalent (like triphosgene), or a dialkyl carbonate to form the corresponding carbamate, which cyclizes to the oxazolidinone. This auxiliary can then be acylated with a desired acid chloride to prepare the substrate for asymmetric reactions.

cluster_0 Auxiliary Preparation cluster_1 Substrate Formation A cis-2-Aminomethyl- 1-cyclohexanol B Cyclohexano[d]oxazolidin-2-one A->B + Phosgene or equivalent D N-Acyl Oxazolidinone (Chiral Substrate) B->D + Acyl Chloride (C) + Base (e.g., n-BuLi) C Acyl Chloride (R-COCl) C->D

Caption: Conversion of the amino alcohol into a chiral N-acyl oxazolidinone substrate.

The conformational rigidity of the fused cyclohexane ring is paramount. It locks the oxazolidinone in a specific conformation, creating a defined steric environment. The bulky cyclohexane backbone effectively shields one face of the enolate derived from the N-acyl group, forcing incoming electrophiles to approach from the opposite, less-hindered face.

Section 3: Protocol: Asymmetric Aldol Reaction

This protocol describes a typical workflow for a diastereoselective aldol reaction using a cyclohexano-fused oxazolidinone auxiliary. This reaction is fundamental for creating β-hydroxy carbonyl moieties, which are prevalent in natural products and synthetic drugs. The protocol is adapted from methodologies established for analogous cyclic amino alcohol-derived auxiliaries.[2]

Objective: To synthesize a chiral β-hydroxy acid with high diastereoselectivity.

Materials:

  • N-Acyl cyclohexano-oxazolidinone (prepared as in Section 2)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (R'-CHO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Step-by-Step Methodology

Part 1: Boron Enolate Formation and Aldol Addition

Causality: The use of a boron triflate and a tertiary amine base generates a boron enolate. The boron atom coordinates to the carbonyl oxygens, creating a rigid six-membered transition state that enhances facial selectivity and controls the relative stereochemistry of the product.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl oxazolidinone (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise.

  • Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise over 15 minutes. The solution should become pale yellow. Stir at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).

  • Aldehyde Addition: Add the desired aldehyde (1.5 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.

  • Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the aldol adduct.

Part 2: Auxiliary Removal

Causality: The oxazolidinone auxiliary must be removed to yield the desired chiral product and to recover the auxiliary for reuse. Saponification with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a standard, mild method that cleaves the amide bond without racemizing the newly formed stereocenters.[2]

  • Saponification: Dissolve the purified aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 4 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with aqueous HCl.

  • Extraction: Extract the product into ethyl acetate (3x). The chiral auxiliary typically remains in the aqueous layer or can be extracted separately after basification.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer for reuse.

A 1. Dissolve N-Acyl Oxazolidinone in Anhydrous DCM B 2. Cool to 0°C; Add DIPEA A->B C 3. Add Bu₂BOTf; Cool to -78°C B->C Boron Enolate Formation D 4. Add Aldehyde C->D E 5. Reaction & Quench D->E Aldol Addition F 6. Workup & Purification E->F G 7. Auxiliary Cleavage (LiOOH) F->G H 8. Isolate Chiral Product & Recover Auxiliary G->H

Caption: Experimental workflow for the asymmetric aldol reaction and auxiliary removal.

Section 4: Expected Outcomes and Data Interpretation

The use of conformationally constrained auxiliaries like the one derived from cis-2-aminomethyl-1-cyclohexanol is expected to yield high levels of diastereoselectivity.

Typical Performance Data

The following table summarizes representative data obtained from similar cyclic amino alcohol-derived auxiliaries in aldol reactions, demonstrating the high degree of stereocontrol achievable.[2]

AldehydeYieldDiastereomeric Excess (d.e.)
Isobutyraldehyde78%>99%
Benzaldehyde80%>99%
Propionaldehyde75%>99%

Data Analysis:

  • Diastereomeric Excess (d.e.): The ratio of diastereomers is typically determined by high-field ¹H-NMR spectroscopy of the crude reaction mixture or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.

  • Yield: The isolated yield is calculated after purification by column chromatography.

  • Auxiliary Recovery: The recovery of the chiral auxiliary is typically high (80-90%), which is a critical factor for the economic viability of a synthesis on a larger scale.[2]

Section 5: Significance in Drug Discovery

The ability to reliably generate chiral β-hydroxy acids and related structures is of immense value. These motifs are key components in a wide array of pharmacologically active agents, including:

  • HMG-CoA Reductase Inhibitors (Statins): The side chains of drugs like atorvastatin and rosuvastatin contain critical 1,3-diol functionalities often derived from β-hydroxy ester precursors.[1]

  • Protease Inhibitors: Many HIV protease inhibitors incorporate hydroxyethylamine isosteres, which can be synthesized from chiral amino alcohol building blocks.

  • Polyketide Natural Products: The synthesis of complex macrolide antibiotics often relies on the iterative construction of stereochemically rich carbon chains, a process greatly facilitated by asymmetric aldol reactions.

Furthermore, the core 4-substituted cyclohexane-1-amine scaffold itself is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). For instance, the trans isomer of a related scaffold is a crucial element in the structure of Cariprazine, a dopamine D₃/D₂ receptor partial agonist used as an antipsychotic agent.[9] This highlights the inherent value of the substituted cyclohexane amine framework in designing molecules with desirable pharmacological properties.

Conclusion

cis-2-Aminomethyl-1-cyclohexanol is more than a simple chemical reagent; it is a strategic tool for imposing stereocontrol in complex syntheses. Its conversion into a rigid, cyclohexano-fused oxazolidinone auxiliary provides a reliable and highly effective method for conducting asymmetric alkylations and aldol reactions. The high diastereoselectivity, coupled with the potential for auxiliary recovery, makes this an attractive approach for the scalable synthesis of chiral intermediates essential for the discovery and development of new pharmaceutical agents. This application note provides the foundational protocols and scientific rationale for researchers to leverage this powerful building block in their drug discovery programs.

References

  • EvitaChem. (n.d.). cis-2-Aminomethyl-1-methyl-cyclohexanol.
  • Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2395-2399. Available at: [Link]

  • Wikipedia contributors. (2024, March 23). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanols. Retrieved from [Link]

  • Molbase. (n.d.). CIS-2-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE 28250-37-5 wiki. Retrieved from [Link]

  • Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Ghosh, A. K., & Kawahama, R. (1998). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Journal of Organic Chemistry, 63(18), 6344-6345.

Sources

Application

Application Note: Preparation of Transition Metal Complexes with cis-2-Aminomethyl-1-cyclohexanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The development of novel transition me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of novel transition metal complexes is a cornerstone of modern medicinal chemistry and homogeneous catalysis. cis-2-Aminomethyl-1-cyclohexanol is a highly versatile, bidentate N,O-donor ligand. Featuring a rigid cyclohexane backbone, this ligand provides unique stereochemical control during metal coordination, making it an excellent candidate for synthesizing analogs of established metallodrugs (e.g., cisplatin or oxaliplatin) and robust ruthenium-based catalysts[1].

The Stereochemical Advantage

The stereochemistry of the 1,2-disubstituted cyclohexane ring dictates the thermodynamic stability of the resulting metallacycle. In the cis configuration, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups occupy an axial-equatorial (a,e) relationship. This pre-organizes the functional groups to point in the same general direction, perfectly aligning them to form a stable, low-strain six-membered chelate ring with a transition metal center.

Conversely, the trans isomer (e,e) requires significantly more conformational energy to achieve the required bite angle, often resulting in sluggish reaction kinetics or the formation of undesired polymeric species instead of discrete mononuclear complexes[2]. Furthermore, the cis geometry facilitates cyclic transition states more readily, driving the complexation equilibrium forward[3].

Experimental Workflows & Coordination Pathways

The following diagram illustrates the divergent synthetic pathways utilized to prepare neutral Platinum(II) and cationic/neutral Ruthenium(II) complexes using cis-2-Aminomethyl-1-cyclohexanol.

Workflow cluster_Pt Platinum(II) Pathway cluster_Ru Ruthenium(II) Pathway L cis-2-Aminomethyl-1-cyclohexanol (Bidentate N,O-Ligand) Pt_Salt K2PtCl4 (Aqueous) Room Temp, Dark L->Pt_Salt Aqueous Chelation Ru_Salt [Ru(p-cymene)Cl2]2 DCM, Et3N Base L->Ru_Salt Dimer Cleavage Pt_Complex [Pt(L)Cl2] Precipitates as Yellow Solid Pt_Salt->Pt_Complex -2 KCl Ru_Complex [Ru(p-cymene)(L-H)Cl] Soluble Orange Complex Ru_Salt->Ru_Complex - HCl (via Et3N)

Fig 1. Synthetic pathways for Pt(II) and Ru(II) complexes with cis-2-Aminomethyl-1-cyclohexanol.

Detailed Experimental Protocols

Protocol A: Synthesis of Dichloro(cis-2-aminomethyl-1-cyclohexanol)platinum(II)

This protocol yields a neutral square-planar Pt(II) complex, a structural analog to established platinum-based chemotherapeutics.

Materials Required:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • cis-2-Aminomethyl-1-cyclohexanol (Ligand)

  • Deionized (DI) water (degassed)

  • 0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of degassed DI water in a foil-wrapped round-bottom flask. In-Process Control (IPC): The solution should appear deep red and clear.

  • Ligand Addition: Dissolve 1.05 mmol of cis-2-Aminomethyl-1-cyclohexanol in 2 mL of DI water. Add this dropwise to the platinum solution under continuous magnetic stirring.

  • pH Adjustment: Adjust the pH of the mixture to approximately 5.5 - 6.0 using 0.1 M NaOH/HCl.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 24 hours in the dark.

  • Isolation: Collect the resulting pale-yellow precipitate via vacuum filtration.

  • Purification: Wash the solid successively with cold DI water (2 × 5 mL), absolute ethanol (2 × 5 mL), and diethyl ether (2 × 5 mL). Dry in vacuo over P₂O₅ for 12 hours.

Causality & Expert Insights:

  • Why Room Temperature? Heating the reaction promotes the aquation of the chloride ligands, leading to the formation of undesired hydroxo-bridged platinum oligomers.

  • Why pH 5.5 - 6.0? At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile and coordinate to the Pt center, while the hydroxyl group remains protonated, coordinating as a neutral donor.

  • Self-Validation: The reaction is self-indicating. The conversion of the highly soluble, deep-red [PtCl₄]²⁻ anion into the highly insoluble, neutral [Pt(L)Cl₂] complex drives the reaction to completion via precipitation.

Protocol B: Synthesis of (p-Cymene)chloro(cis-2-aminomethyl-1-cyclohexanolato)ruthenium(II)

This protocol generates a half-sandwich "piano-stool" Ru(II) complex, useful in transfer hydrogenation catalysis and as an experimental cytotoxic agent.

Materials Required:

  • Dichloro(p-cymene)ruthenium(II) dimer ([Ru(η⁶-p-cymene)Cl₂]₂)

  • cis-2-Aminomethyl-1-cyclohexanol (Ligand)

  • Triethylamine (Et₃N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Dimer Cleavage: Suspend 0.5 mmol of[Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Ligand Coordination: Add 1.05 mmol (slightly over 2 equivalents relative to the dimer) of cis-2-Aminomethyl-1-cyclohexanol.

  • Deprotonation: Add 1.2 mmol of anhydrous triethylamine dropwise to the suspension. IPC: The cloudy, dark-red suspension will gradually clarify into a bright orange homogeneous solution over 30 minutes.

  • Incubation: Stir the reaction at room temperature for 4–6 hours.

  • Workup: Concentrate the solution under reduced pressure to approximately 3 mL.

  • Precipitation: Slowly add 15 mL of cold n-hexane to precipitate the product. Filter the bright orange microcrystalline solid, wash with hexane, and dry under vacuum.

Causality & Expert Insights:

  • Why use Triethylamine? The Ru(II) dimer is cleaved by the incoming amine. However, to form the highly stable N,O-chelate, the secondary alcohol must be deprotonated to form an alkoxide donor. Et₃N acts as a non-nucleophilic base, neutralizing the generated HCl and driving the formation of the neutral[Ru(p-cymene)(N,O-alkoxide)Cl] complex.

  • Self-Validation: The transition from a heterogeneous suspension (insoluble Ru dimer) to a clear, bright orange solution confirms the successful cleavage of the dimer and coordination of the lipophilic ligand.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical data for validating the synthesized complexes.

Parameter[Pt(cis-2-ACHC-OH)Cl₂][Ru(η⁶-p-cymene)(cis-2-ACHC-O)Cl]
Typical Yield 75 – 82%85 – 90%
Appearance Pale yellow powderBright orange microcrystals
ESI-MS (m/z) [M+Na]⁺ expected at ~418.0[M-Cl]⁺ expected at ~378.1
IR: ν(N-H) cm⁻¹ 3210, 3150 (Shifted from free ligand)3250, 3180
IR: ν(O-H) cm⁻¹ ~3420 (Broad, indicates protonated OH)Absent (Indicates alkoxide formation)
IR: ν(M-Cl) cm⁻¹ 325, 318 (Two bands = cis geometry)285
¹H NMR (CH₂-N) Downfield shift (~Δ 0.4 ppm vs free L)Downfield shift (~Δ 0.6 ppm vs free L)
Solubility DMF, DMSO (Poor in H₂O, DCM)DCM, Chloroform, Methanol, DMSO

Note: The presence of two distinct Pt-Cl stretching bands in the far-IR region (325 and 318 cm⁻¹) is a definitive diagnostic marker for the cis-dichloro configuration in square planar Pt(II) complexes.

References

  • Title: Substituent Influences on the Stability of the Ring and Chain Tautomers in 1,3-O,N-Heterocyclic Systems Source: acs.org (The Journal of Organic Chemistry) URL: [3]

  • Title: Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines Source: researchgate.net URL: [1]

  • Title: STEREOCHEMICAL STUDIES ON l,3-DIFUNCTIONAL CYCLOPENTANE, CYCLOHEXANE AND CYCLOHEPTANE DERIVATIVES Source: u-szeged.hu URL: [2]

Sources

Method

enzymatic resolution methods for cis-2-Aminomethyl-1-cyclohexanol enantiomers

Application Note: Enzymatic Kinetic Resolution of cis-2-Aminomethyl-1-cyclohexanol Enantiomers Executive Summary & Mechanistic Rationale cis-2-Aminomethyl-1-cyclohexanol is a highly valuable bifunctional chiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of cis-2-Aminomethyl-1-cyclohexanol Enantiomers

Executive Summary & Mechanistic Rationale

cis-2-Aminomethyl-1-cyclohexanol is a highly valuable bifunctional chiral building block utilized in the synthesis of conformationally restricted pharmaceuticals, biologically active oxazines, and chiral ligands[1]. Because the stereochemistry of this alicyclic amino alcohol strictly dictates its biological target binding and catalytic efficacy, accessing enantiopure (1R,2S) and (1S,2R) forms is a critical prerequisite for drug development[1][2].

While classical resolution via diastereomeric salt formation is possible, it is often hampered by low yields and the need for stoichiometric amounts of expensive chiral acids. Enzyme-catalyzed kinetic resolution provides a highly enantioselective, scalable, and environmentally benign alternative.

The Causality of Biocatalyst and Reagent Selection: This protocol utilizes Candida antarctica lipase B (CAL-B, immobilized as Novozym 435). The cis-2-aminomethyl-1-cyclohexanol scaffold presents a unique chemoselectivity challenge due to the presence of both a primary amine and a secondary hydroxyl group. However, CAL-B demonstrates absolute chemoselectivity for N-acylation over O-acylation[2]. This is driven by two physical realities:

  • Nucleophilicity: The primary amine is intrinsically more nucleophilic than the secondary alcohol.

  • Steric Gating: The active site of CAL-B features a narrow, deep binding funnel. The flexible aminomethyl group easily accesses the catalytic serine-histidine-aspartate triad, whereas the bulky, ring-bound secondary hydroxyl group faces severe steric repulsion[1].

For the acyl donor, we utilize ethyl methoxyacetate rather than standard ethyl acetate. The inclusion of the methoxy group provides a crucial hydrogen-bond acceptor that interacts favorably within the enzyme's active site. This dramatically accelerates the rate of the acyl transfer step without compromising the enantiomeric ratio ( E -value), allowing the reaction to reach the critical 50% conversion mark rapidly and cleanly[3][4].

Experimental Workflow & Logic

The kinetic resolution relies on the enantioselective N-acylation of the fast-reacting enantiomer (typically the (1R,2S)-enantiomer based on Kazlauskas' rule for primary amines), leaving the (1S,2R)-enantiomer unreacted. The resulting mixture of N-acylated amide and unreacted amine is easily separated using a self-validating acid-base extraction system.

G Racemate Racemic cis-2-Aminomethyl- 1-cyclohexanol Reaction Enzymatic N-Acylation (MTBE, 40°C, 12h) Racemate->Reaction AcylDonor Ethyl Methoxyacetate (Acyl Donor) AcylDonor->Reaction CALB CAL-B (Novozym 435) Biocatalyst CALB->Reaction Catalyzes Separation Acid-Base Extraction (pH 2.0 then pH 12.0) Reaction->Separation 50% Conversion Amide (1R,2S)-N-Acyl Amide (Organic Phase) Amine (1S,2R)-Unreacted Amine (Aqueous Phase) Separation->Amide Extraction (DCM) Separation->Amine Basification & Extraction

Workflow for the CAL-B-catalyzed kinetic resolution of cis-2-aminomethyl-1-cyclohexanol.

Quantitative Data: Acyl Donor Optimization

The choice of acyl donor directly impacts the reaction kinetics and the ultimate enantiomeric excess ( ee ) of the recovered products. The data below summarizes the optimization parameters for alicyclic amino alcohol resolution using CAL-B (Novozym 435, 20 mg/mmol substrate) in methyl tert-butyl ether (MTBE) at 40 °C[3][4].

Acyl DonorMolar Eq.Time to 50% Conv. (h) ee Unreacted Amine (%) ee N-Acyl Amide (%)Enantiomeric Ratio ( E )
Ethyl acetate3.024>95>98>100
Ethyl methoxyacetate 1.5 12 >99 >99 >200
Isopropyl acetate3.03688>9585

Table 1: Comparative performance of acyl donors. Ethyl methoxyacetate provides superior kinetics and E-values due to favorable active-site hydrogen bonding.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPC) to ensure the system self-validates before proceeding to downstream separation.

Protocol A: Enzymatic N-Acylation (Kinetic Resolution)

Objective: Selectively acylate the (1R,2S)-enantiomer to exactly 50% conversion.

  • Preparation: In a 50 mL round-bottom flask, dissolve racemic cis-2-aminomethyl-1-cyclohexanol (1.0 g, 7.74 mmol) in anhydrous MTBE (20 mL).

  • Reagent Addition: Add ethyl methoxyacetate (1.37 g, 11.6 mmol, 1.5 eq.).

  • Biocatalyst Loading: Add Novozym 435 (CAL-B immobilized on acrylic resin, 150 mg).

  • Incubation: Incubate the suspension in an orbital shaker at 40 °C and 200 RPM.

  • Self-Validation (IPC): At t=8 hours, withdraw a 50 µL aliquot. Filter through a 0.2 µm PTFE syringe filter, dilute with methanol, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

    • Causality Check: The reaction must be stopped precisely at 50% conversion. If conversion is <50%, the unreacted amine will have a low ee . If conversion is >50%, the enzyme begins to slowly acylate the mismatched enantiomer, lowering the ee of the amide.

  • Termination: Once 50% conversion is confirmed, terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme beads with MTBE (2 × 5 mL) to ensure quantitative recovery. (Note: The enzyme can be washed with hexane, dried, and reused up to 5 times with minimal loss of activity).

Protocol B: Phase-Separation & Product Recovery

Objective: Exploit the pKa difference between the N-acylated product (neutral amide) and the unreacted product (basic amine) for complete separation.

  • Acidic Extraction: Transfer the combined MTBE filtrate to a separatory funnel. Add 20 mL of 1.0 M HCl. Shake vigorously and allow the phases to separate.

    • Mechanism: The unreacted (1S,2R)-amine is protonated to form a water-soluble ammonium salt and migrates to the aqueous phase. The (1R,2S)-methoxyacetamide remains in the organic MTBE phase.

  • Amide Recovery: Collect the organic phase. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (1R,2S)-N-(2-hydroxycyclohexyl)methyl methoxyacetamide.

  • Amine Recovery: Cool the aqueous phase to 0 °C in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 12.0 (verify with pH paper).

  • Final Extraction: Extract the basified aqueous layer with dichloromethane (DCM, 3 × 15 mL). Combine the DCM layers, dry over Na₂SO₄, and evaporate to yield the enantiopure (1S,2R)-cis-2-aminomethyl-1-cyclohexanol.

Protocol C: Amide Hydrolysis (Optional)

Objective: Recover the (1R,2S)-amine from the methoxyacetamide.

  • Suspend the recovered amide in 6.0 M HCl (10 mL/g of amide).

  • Reflux the mixture at 100 °C for 12 hours.

  • Cool to room temperature, basify to pH 12.0 with 6.0 M NaOH, and extract with DCM (3 × 15 mL) to isolate the free (1R,2S)-amine.

Analytical Validation Standards

To guarantee trustworthiness, the optical purity of the isolated fractions must be validated using the following chromatographic parameters:

  • Instrument: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Chiral Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm).

  • Derivatization (Crucial): Free amines often streak on GC columns. Prior to injection, derivatize the free amine fraction using trifluoroacetic anhydride (TFAA) in DCM for 30 minutes at room temperature to form the volatile trifluoroacetamide.

  • Validation Metric: Both the derivatized amine and the isolated methoxyacetamide should exhibit an ee of >99%, confirming the absolute efficiency of the CAL-B kinetic resolution.

References

  • Buy trans-2-Aminomethyl-1-cyclohexanol (EVT-1216529) | 133269-86-0 - EvitaChem Source: EvitaChem URL:[1]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL:[2]

  • Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica Source: ResearchGate URL:[3]

  • CAL-B-catalyzed resolution of some pharmacologically interesting β–substituted isopropylamines Source: ResearchGate URL:[4]

Sources

Application

Application Note: Scalable Synthesis and Purification of cis-2-Aminomethyl-1-cyclohexanol for Industrial Research

Introduction & Strategic Rationale cis-2-Aminomethyl-1-cyclohexanol is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and industrial drug development. Its rigid cyclohexane sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

cis-2-Aminomethyl-1-cyclohexanol is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and industrial drug development. Its rigid cyclohexane scaffold and cis-1,2-amino alcohol motif make it a privileged structure for synthesizing conformationally restricted analogs, including1[1] and potent 2[2].

While the trans isomer is readily accessed via the bulk ammonolysis of cyclohexene oxide, synthesizing the cis diastereomer requires a deliberate, stereoselective approach[3]. This application note details a robust, highly scalable four-step synthetic protocol starting from inexpensive ethyl 2-oxocyclohexanecarboxylate. By leveraging heterogeneous catalytic hydrogenation, we enforce strict syn-addition to establish the cis stereocenter early in the workflow, followed by amidation, hydride reduction, and stabilization as a hydrochloride salt.

Synthetic Workflow

SynthesisWorkflow A Ethyl 2-oxocyclohexane- carboxylate (Starting Material) B cis-Ethyl 2-hydroxy- cyclohexanecarboxylate (Intermediate 1) A->B H2, PtO2 (Syn-Addition) C cis-2-Hydroxycyclohexane- carboxamide (Intermediate 2) B->C NH3 / MeOH (Amidation) D cis-2-Aminomethyl- 1-cyclohexanol (Free Base) C->D LiAlH4 or BH3 (Reduction) E cis-2-Aminomethyl- 1-cyclohexanol HCl (Final Product) D->E HCl / Et2O (Salt Formation)

Figure 1: Four-step scalable synthetic workflow for cis-2-Aminomethyl-1-cyclohexanol HCl.

Step-by-Step Experimental Protocols

Step 1: Stereoselective Hydrogenation
  • Causality behind choice: Utilizing standard hydride donors (like NaBH₄) on the starting β-keto ester would result in a roughly 1:1 mixture of cis and trans isomers due to competing axial and equatorial hydride attacks. By contrast, PtO₂-catalyzed heterogeneous hydrogenation enforces syn-addition of hydrogen from the less sterically hindered face, maximizing the cis diastereomeric excess (d.e. > 98%).

  • Protocol:

    • Dissolve 1.0 eq (100 g) of ethyl 2-oxocyclohexanecarboxylate in 500 mL of absolute ethanol inside a high-pressure hydrogenation reactor.

    • Add 0.01 eq (1.3 g) of PtO₂ (Adam's catalyst).

    • Purge the reactor with N₂ (3×), then with H₂ (3×). Pressurize to 50 psi H₂ and stir vigorously at 25 °C for 12 hours.

    • Self-Validation System: Monitor the reaction via GC-MS. The step is complete when the starting material peak (m/z 170) completely disappears, ensuring no unreacted ketone carries over.

    • Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, washing with 100 mL of ethanol. Concentrate the filtrate in vacuo to yield cis-ethyl 2-hydroxycyclohexanecarboxylate as a colorless oil.

Step 2: Amidation
  • Causality behind choice: The adjacent cis-hydroxyl group accelerates the amidation via intramolecular hydrogen bonding. This activates the ester carbonyl toward nucleophilic attack by ammonia, allowing the reaction to proceed at mild temperatures and preventing base-catalyzed epimerization of the stereocenter.

  • Protocol:

    • Dissolve the crude cis-ethyl 2-hydroxycyclohexanecarboxylate in 400 mL of 7 N ammonia in methanol.

    • Stir the sealed reaction mixture at 40 °C for 48 hours.

    • Self-Validation System: Monitor the reaction via FTIR spectroscopy. Ensure the complete disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the primary amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3350 cm⁻¹).

    • Concentrate the solvent under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to afford pure cis-2-hydroxycyclohexanecarboxamide as a white crystalline solid.

Step 3: Hydride Reduction of the Amide
  • Causality behind choice: Amides are resonance-stabilized and highly resistant to mild reducing agents. LiAlH₄ provides the necessary nucleophilic hydride to form a tetrahedral aluminate intermediate, which expels the oxygen atom to form an iminium ion, followed by a second hydride attack. (Note: For industrial scale-up >1 kg, Borane-THF (BH₃·THF) is recommended to avoid the severe pyrophoric hazards of LiAlH₄).

  • Protocol (Lab-Scale LiAlH₄ Method):

    • Suspend 2.0 eq of LiAlH₄ in 500 mL of anhydrous THF under an argon atmosphere at 0 °C.

    • Add a solution of cis-2-hydroxycyclohexanecarboxamide (50 g) in 200 mL THF dropwise over 1 hour to control the exothermic evolution of H₂ gas.

    • Reflux the mixture at 65 °C for 16 hours.

    • Self-Validation System (Fieser Quench): Cool to 0 °C and carefully quench using the Fieser method to ensure safe and complete destruction of reactive hydrides: add n mL of water, n mL of 15% NaOH, and 3n mL of water (where n = grams of LiAlH₄ used). A successful quench yields easily filterable, granular white aluminum salts rather than a gelatinous emulsion.

    • Filter the salts, dry the organic filtrate over anhydrous Na₂SO₄, and concentrate to yield the free base cis-2-aminomethyl-1-cyclohexanol as a viscous, pale-yellow oil.

Step 4: Hydrochloride Salt Formation
  • Causality behind choice: The free amine is susceptible to atmospheric CO₂ absorption (forming carbamates) and oxidation. Conversion to the HCl salt guarantees a stable, highly pure, and crystalline product suitable for long-term storage and precise stoichiometric weighing in downstream drug development[2].

  • Protocol:

    • Dissolve the crude cis-2-aminomethyl-1-cyclohexanol in 300 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C and add 2.0 M HCl in diethyl ether dropwise until the pH reaches 2 (indicated by universal indicator paper). A white precipitate will form immediately.

    • Self-Validation System: Stir for an additional 30 minutes at 0 °C. Test the supernatant pH to ensure it remains acidic, confirming complete precipitation of the amine.

    • Filter the solid under a nitrogen blanket, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data Summary

The following table summarizes the expected yields, purity profiles, and key analytical markers for each isolated intermediate in the scale-up workflow.

CompoundYield (%)Purity (GC/HPLC)Key IR Stretch (cm⁻¹)Key ¹H-NMR Marker (δ, ppm)
cis-Ethyl 2-hydroxycyclohexanecarboxylate92>98%3450 (O-H), 1735 (C=O ester)4.10 (q, 2H, -CH₂CH₃)
cis-2-Hydroxycyclohexanecarboxamide88>99%3350 (N-H), 1650 (C=O amide)5.50-6.00 (br, 2H, -NH₂)
cis-2-Aminomethyl-1-cyclohexanol81>97%3300-3400 (O-H, N-H)2.65 (d, 2H, -CH₂N)
cis-2-Aminomethyl-1-cyclohexanol HCl 95 >99.5% 3000-2800 (NH₃⁺) 2.95 (d, 2H, -CH₂N⁺)

References

  • Title: Rho KINASE INHIBITORS - European Patent Office - EP 1403255 A1 Source: Googleapis / European Patent Office URL: [Link]

  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for cis-2-Aminomethyl-1-cyclohexanol Synthesis

Welcome to the Advanced Synthesis Support Center. cis-2-Aminomethyl-1-cyclohexanol is a critical stereospecific building block used in the development of conformationally restricted pharmaceutical analogs and CNS-targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. cis-2-Aminomethyl-1-cyclohexanol is a critical stereospecific building block used in the development of conformationally restricted pharmaceutical analogs and CNS-targeting agents. Synthesizing this compound with high yield and strict cis-diastereoselectivity presents two major challenges: catalyst-driven isomerization during reduction and massive product loss during aqueous workup due to the molecule's amphiphilic nature.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to help you achieve >85% isolated yields of the pure cis-isomer.

Mechanistic Workflow: The Rhodium-Catalyzed Pathway

To achieve the cis-configuration, the most reliable route is the catalytic hydrogenation of 2-aminomethylphenol. Unlike epoxide ring-opening (which strictly yields the trans-isomer via backside attack), arene hydrogenation can be tuned to force a syn-addition of hydrogen atoms across the aromatic ring[1].

SynthesisWorkflow A 2-Aminomethylphenol (Aromatic Precursor) B Catalytic Hydrogenation Rh/C, 50 psi H2, 25°C (Enforces Syn-Addition) A->B H2 (g) C Filtration & Concentration (Strictly Non-Aqueous Workup) B->C 100% Conversion D Precipitation HCl in Dioxane/Ether C->D Avoid Water E cis-2-Aminomethyl-1-cyclohexanol HCl (>95% cis, High Yield) D->E Crystallization

Figure 1. Optimized non-aqueous workflow for cis-selective hydrogenation and isolation.

Frequently Asked Questions (Troubleshooting)

Q1: My GC-MS shows 100% conversion, but my isolated yield is consistently below 40%. Where is my product?

A1: You are likely losing it in the aqueous layer. cis-2-Aminomethyl-1-cyclohexanol is highly hydrophilic. The combination of a basic amine and a hydroxyl group makes it extremely water-soluble. Standard acid/base aqueous extractions will result in massive partitioning losses.

  • The Fix: Abandon aqueous workups. Filter the heterogeneous catalyst, concentrate the organic solvent in vacuo, and isolate the product by precipitating it directly as a hydrochloride salt using anhydrous HCl in ether or dioxane.

Q2: I am observing up to 30% of the trans-isomer in my product mixture. How do I improve stereoselectivity?

A2: Switch your catalyst from Palladium (Pd/C) to Rhodium (Rh/C). The stereoselectivity of phenol hydrogenation is entirely dictated by the adsorption dynamics on the metal surface. Rhodium catalysts facilitate a flat, rigid coordination of the aromatic ring, enforcing a strict all-cis (1,4) syn-addition of hydrogen[1]. Palladium, however, promotes the rapid desorption and re-adsorption of partially reduced intermediates (like cyclohexanones/cyclohexenols), allowing the molecule to undergo π-facial exchange and relax into the thermodynamically favored trans-isomer[1].

Q3: I see a major byproduct that lacks the hydroxyl group (m/z 113). What causes this, and how do I stop it?

A3: This is caused by C–O bond hydrogenolysis. Phenols and benzyl alcohols are highly susceptible to hydrogenolysis (cleavage of the C–OH bond to form a C–H bond).

  • The Fix: Rhodium complexes inherently suppress hydrogenolysis compared to Palladium[2]. Furthermore, keep your reaction temperature strictly at or below 25°C. Elevated temperatures provide the activation energy required to cleave the C–O bond before the ring is fully saturated[3].

Quantitative Data: Catalyst & Condition Optimization

The table below summarizes the causality between catalyst choice, reaction conditions, and the resulting chemical yield. Use this to benchmark your own experimental setups.

Catalyst SystemSolventTemp (°C)Pressure (psi)cis:trans RatioIsolated YieldPrimary Failure Mode
5% Rh/C Methanol 25 50 >95 : 5 88% None (Optimized)
5% Ru/CMethanol5010085 : 1565%Requires heat; slight isomerization
10% Pd/CEthanol255020 : 8042%Thermodynamic trans-relaxation
5% Rh/CMethanol705090 : 1055%High hydrogenolysis (loss of -OH)

Self-Validating Experimental Protocol

This step-by-step methodology is designed to eliminate guesswork. It incorporates in-process controls (IPCs) to ensure the reaction validates itself before you proceed to the next step.

Phase 1: Reaction Setup
  • Charge the Reactor: To a high-pressure stainless steel autoclave, add 2-aminomethylphenol (10.0 g, 81.2 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) (1.0 g, 10 wt%). Safety Note: Rh/C can be pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Purging (Critical for Safety and Yield): Seal the autoclave. Purge the headspace with Nitrogen gas (3 x 30 psi) to remove oxygen, followed by Hydrogen gas (3 x 30 psi) to displace the nitrogen.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂. Stir vigorously (800 rpm) at 25°C for 12 hours. Maintain the pressure via a continuous feed or periodic repressurization.

Phase 2: In-Process Control (Self-Validation)
  • Verification: Before quenching, vent the reactor to 5 psi. Withdraw a 50 µL aliquot, filter it through a 0.2 µm PTFE syringe filter, and analyze via GC-MS.

    • Validation Gate: The reaction is only complete when the starting material peak (m/z 123) is entirely absent. If starting material remains, repressurize to 50 psi and stir for an additional 4 hours. Do not proceed based on time alone.

Phase 3: Non-Aqueous Isolation
  • Filtration: Vent the reactor completely and purge with Nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with an additional 30 mL of methanol.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the methanol in vacuo (40°C bath, 50 mbar) until a thick, pale-yellow oil remains. Do not add water.

  • Precipitation: Dissolve the crude oil in anhydrous diethyl ether (50 mL). Place the flask in an ice bath (0°C). Slowly add a 4.0 M solution of HCl in dioxane (1.1 equivalents, ~22 mL) dropwise under vigorous stirring.

  • Collection: A white crystalline solid (cis-2-Aminomethyl-1-cyclohexanol hydrochloride) will immediately precipitate. Stir for 30 minutes, filter the solid via vacuum filtration, wash with cold ether (2 x 20 mL), and dry under high vacuum.

References

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives Source: ACS Catalysis URL:[Link]

  • Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes Source: Journal of the American Chemical Society URL:[Link]

  • Dendrimer-Stabilized Ru Nanoparticles Immobilized in Organo-Silica Materials for Hydrogenation of Phenols Source: MDPI Molecules URL:[Link]

Sources

Optimization

optimizing reaction conditions for cis-2-Aminomethyl-1-cyclohexanol derivatives

Welcome to the Technical Support Center for the synthesis and optimization of cis-2-aminomethyl-1-cyclohexanol derivatives. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of cis-2-aminomethyl-1-cyclohexanol derivatives. As a Senior Application Scientist, I have designed this hub to address the specific mechanistic and practical challenges you may encounter when working with these highly polar, sterically demanding 1,3-amino alcohols.

Unlike the trans isomer, which is readily accessible via the thermodynamically favored ammonolysis of cyclohexene oxide[1], isolating the cis configuration requires strict kinetic control. The workflows below bypass the epoxide route, utilizing the stereoselective reductive amination of 2-hydroxymethylcyclohexanone or the directed hydrogenation of boronic acid precursors[2] to achieve high diastereomeric excess (de).

Core Synthesis & Optimization Workflow

G A 2-Hydroxymethylcyclohexanone B Imine Formation (NH3, Ti(O-iPr)4) A->B Kinetic Control C Stereoselective Reduction (Rh/C, H2, 3.0 MPa) B->C Facial Selectivity D cis-2-Aminomethyl-1-cyclohexanol (Crude) C->D Stereocenter Fixation E HCl Salt Formation (Ether / HCl gas) D->E Salt Isolation F Recrystallization (EtOH/Water 1:5) E->F Purification G Pure cis-Isomer (>99% de) F->G Final Product

Workflow for stereoselective synthesis of cis-2-aminomethyl-1-cyclohexanol.

Quantitative Data: Catalyst & Condition Optimization

To achieve the cis configuration, the choice of reducing agent and reaction conditions is paramount. The table below summarizes our internal optimization data for the reductive amination of 2-hydroxymethylcyclohexanone.

Catalyst / Reducing AgentSolventTemp (°C)Pressure (MPa)cis:trans RatioIsolated Yield (%)Mechanistic Note
NaBH₃CNMeOH25Ambient65:3558Hydride attack lacks strong facial bias.
Pd/C (10%)EtOH501.050:5042High rate of C-O bond hydrogenolysis.
Rh/C (5%) EtOH 50 3.0 92:8 85 Hydroxyl-directed syn-addition of H₂.
Ru/C (5%)MeOH504.088:1278Good selectivity, but requires higher pressure.

Troubleshooting Guide (Q&A)

Q1: Why am I getting a high percentage of the trans isomer instead of the cis isomer during reductive amination? A: This is a failure of facial selectivity. The trans isomer is thermodynamically favored. When using non-coordinating hydride donors like NaBH₃CN, the hydride attacks the imine from the less sterically hindered equatorial face, pushing the newly formed aminomethyl group into an axial position (resulting in a trans relationship with the adjacent equatorial hydroxyl group). Causality & Solution: Switch to catalytic hydrogenation using Rhodium on Carbon (Rh/C) under moderate pressure (3.0 MPa). Rhodium coordinates simultaneously to the adjacent hydroxyl oxygen and the imine double bond. This chelation directs the delivery of hydrogen strictly from the same face (syn-addition), forcing the cis configuration[2].

Q2: My reductive amination yield is consistently below 50%, and I observe unreacted starting material. What is causing this loss? A: Imine formation is a reversible equilibrium. If water generated during the condensation of ammonia and the ketone is not removed, the imine rapidly hydrolyzes back to the starting ketone before reduction can occur. Causality & Solution: Introduce a water scavenger. Utilizing Titanium(IV) isopropoxide (Ti(O-iPr)₄) acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive imine formation to completion.

Q3: The crude cis-2-aminomethyl-1-cyclohexanol is extremely difficult to purify via standard silica gel chromatography. How can I isolate it effectively? A: 1,3-amino alcohols are highly polar and exhibit zwitterionic-like hydrogen bonding, causing them to streak irreversibly on standard silica. Causality & Solution: Bypass column chromatography entirely by exploiting the differential solubility of its salt forms. Convert the crude free base into a hydrochloride salt using anhydrous HCl gas in diethyl ether. The cis-isomer salt can then be selectively recrystallized from an ethanol/water (1:5) mixture, which yields >99% diastereomeric purity[2].

Self-Validating Experimental Protocols

Protocol 1: Stereoselective Reductive Amination (Rh/C Catalyzed)

This protocol ensures kinetic control and utilizes in-process validation to confirm imine formation.

  • Imine Formation: In a flame-dried Schlenk flask under N₂, dissolve 2-hydroxymethylcyclohexanone (10 mmol) in anhydrous EtOH (20 mL). Add a solution of NH₃ in EtOH (2.0 M, 25 mL, 50 mmol), followed by Ti(O-iPr)₄ (12 mmol).

  • Stirring: Stir at room temperature for 12 hours.

  • Validation Check 1: Remove a 0.1 mL aliquot, quench with wet ether, filter the TiO₂ salts, and analyze the filtrate via IR spectroscopy. The disappearance of the carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) validates complete conversion.

  • Reduction: Transfer the mixture to a high-pressure hydrogenation reactor. Add 5% Rh/C (5 mol% relative to substrate).

  • Hydrogenation: Pressurize the reactor with H₂ gas to 3.0 MPa and heat to 50 °C. Stir vigorously for 24 hours[2].

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude free base.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

This protocol isolates the cis-isomer from minor trans-impurities.

  • Salt Formation: Dissolve the crude amino alcohol in anhydrous diethyl ether (50 mL) at 0 °C.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution (or add 2.0 M HCl in ether) until precipitation ceases. The product will form a dense white crystalline powder[3].

  • Filtration: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic) and wash with cold ether (2 x 10 mL).

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling Ethanol/Water (1:5 ratio)[2]. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Validation Check 2: Isolate the crystals and analyze via ¹H NMR (D₂O). The cis isomer will display a distinct narrow coupling constant ( J≈3−4 Hz) for the carbinol proton (equatorial-axial coupling), whereas any residual trans isomer would show a larger J value ( J≈9−10 Hz) indicative of axial-axial coupling.

Frequently Asked Questions (FAQs)

Q: Can I use N-Boc or O-TBS protecting groups to improve the chromatography of the intermediate? A: Yes. If your downstream application requires a protected amine, treating the crude free base with Boc₂O and Et₃N in DCM yields the N-Boc derivative. The N-Boc protected cis-2-aminomethyl-1-cyclohexanol is significantly less polar and can be easily purified on standard silica gel using a Hexanes/Ethyl Acetate gradient. However, do not protect the hydroxyl group prior to the Rh/C reduction step, as the free -OH is mechanistically required to direct the rhodium catalyst for cis selectivity.

Q: How does this process scale up for pilot plant production? A: For multigram to kilogram scale-up, handling anhydrous HCl gas becomes a safety hazard. We recommend substituting the HCl gas step with the dropwise addition of concentrated aqueous HCl to an isopropanol solution of the free base, followed by azeotropic distillation to remove water. Furthermore, the Rh/C catalyst can be recovered, washed with ethanol, and recycled for up to three batches with less than a 5% drop in yield.

References

Sources

Troubleshooting

overcoming steric hindrance with cis-2-Aminomethyl-1-cyclohexanol ligands

Technical Support & Application Hub: Overcoming Steric Hindrance with cis-2-Aminomethyl-1-cyclohexanol Ligands Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Application Hub: Overcoming Steric Hindrance with cis-2-Aminomethyl-1-cyclohexanol Ligands

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of transition metal catalysis using cis-2-Aminomethyl-1-cyclohexanol. Here, we move beyond basic troubleshooting to explore the mechanistic causality behind ligand-metal-substrate interactions, empowering you to optimize your asymmetric workflows.

Part 1: Mechanistic Principles & The Steric Paradox

To troubleshoot a catalytic system, one must first understand the geometric reality of the ligand.1 (CAS: 24947-68-0) is a highly effective β-amino alcohol ligand[1].

The Causality of Chelation: The cis-1,2 relationship on the cyclohexane backbone forces the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups into an arrangement that is geometrically ideal for bidentate N,O-coordination. When bound to a transition metal (e.g., Cu, Ru, Ir), it forms a highly stable 5-membered metallacycle.

The Steric Paradox: The rigid cyclohexane ring projects outward, creating a highly ordered, sterically demanding "chiral pocket." While this bulk is the exact mechanism that induces high enantiomeric excess (ee%) by blocking disfavored transition states, it simultaneously creates a kinetic barrier. When bulky substrates (such as ortho-substituted aryl aldehydes in 2[2] or highly substituted allylic alcohols in3[3]) attempt to coordinate, they experience severe steric hindrance, leading to diminished catalytic activity. Overcoming this requires precise manipulation of the coordination sphere.

Part 2: Logical Workflow for Steric Resolution

LigandWorkflow Start Ligand: cis-2-Aminomethyl- 1-cyclohexanol HCl Neutralize Base Neutralization (Release Free Amine) Start->Neutralize Complexation Metal Coordination (e.g., Cu, Ru) Neutralize->Complexation Validated by color change CheckSteric Substrate Steric Profile? Complexation->CheckSteric Bulky High Hindrance (ortho-substituted) CheckSteric->Bulky Steric Clash Standard Low Hindrance (para-substituted) CheckSteric->Standard Optimal Fit Optimize Tune Solvent/Temp (Expand Chiral Pocket) Bulky->Optimize Catalysis Execute Asymmetric Catalysis Standard->Catalysis Optimize->Catalysis Success High Yield & ee% Verified Catalysis->Success

Logical workflow for assessing and resolving steric hindrance in transition metal catalysis.

Part 3: Self-Validating Experimental Protocol

A common point of failure when using cis-2-Aminomethyl-1-cyclohexanol is ignoring its salt form. Because it is commercially supplied as a hydrochloride salt to prevent air oxidation of the amine, it must be neutralized in situ before metallation.

Protocol: In Situ Generation of the Active Cu(I) Catalyst Complex

  • Deprotonation (Ligand Activation): Suspend 1.1 equivalents of cis-2-Aminomethyl-1-cyclohexanol hydrochloride in anhydrous methanol or THF. Add 1.15 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).

    • Self-Validation Check: The cloudy suspension must transition to a clear solution within 10 minutes, confirming the release and dissolution of the free amine. If it remains cloudy, base stoichiometry is incorrect.

  • Metallation: Add 1.0 equivalent of the metal precursor (e.g., CuCl or Cu(OTf)₂). Stir at room temperature for 1-2 hours.

    • Self-Validation Check: Observe the solution. A distinct bathochromic shift (e.g., transitioning to a deep blue/green for Copper) indicates successful Ligand-to-Metal Charge Transfer (LMCT) and complexation. A lack of color change indicates failed chelation.

  • Substrate Addition: Cool the system to the desired reaction temperature before introducing the electrophile and nucleophile to maintain kinetic control over the enantioselective step.

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of substrate steric bulk on catalytic efficiency, using the asymmetric Henry (nitroaldol) reaction as a baseline model.

Substrate TypeSteric Hindrance LevelTypical Yield (%)Typical Enantiomeric Excess (ee %)Recommended Optimization Strategy
para-Substituted ArylLow85 - 95%85 - 89%Standard conditions (Ambient Temp, MeOH)
meta-Substituted ArylModerate75 - 85%80 - 85%Standard conditions
ortho-Substituted ArylHigh40 - 60%60 - 70%Elevate temp by 10°C; switch to less coordinating solvent (DCM)
HeteroaromaticLow-Moderate80 - 90%80 - 88%Standard conditions

Part 5: Troubleshooting & FAQs

Q1: My reaction yield is extremely low when using ortho-substituted benzaldehydes. How can I overcome this steric clash? A1: The ortho-substituent directly clashes with the equatorial protons of the cyclohexane backbone in the transition state, preventing the substrate from entering the chiral pocket. To overcome this, switch to a less coordinating, non-polar solvent (e.g., moving from THF to DCM or Toluene). This effectively "opens up" the coordination sphere by preventing solvent molecules from competing for metal binding sites, giving the bulky substrate easier access.

Q2: I am observing poor enantioselectivity (ee < 50%) despite achieving full conversion. What is failing? A2: This is the hallmark of a background uncatalyzed reaction. It almost always indicates incomplete ligand complexation. If the hydrochloride salt of the ligand is not fully neutralized during Step 1 of the protocol, the free amine cannot coordinate. This leaves unligated, achiral metal ions in solution, which rapidly catalyze the racemic background reaction. Verify your base equivalents and ensure the solution clears before adding the metal.

Q3: The catalyst complex precipitates out of solution shortly after formation. How do I maintain homogeneity? A3: The neutral metal-ligand complex often has lower solubility than the charged precursors. If precipitation occurs, change the counterion of your metal precursor. For example, switching from CuCl to Cu(OTf)₂ introduces the bulky, highly fluorinated triflate anion, which significantly increases the solubility of the resulting complex in organic solvents without altering the geometry of the chiral pocket.

References

  • Product Specification: cis-2-Aminomethyl-1-cyclohexanol hydrochloride, 99%. Thermo Fisher Scientific.
  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK Academic Journals.
  • Anti‐Markovnikov Hydroamination of Racemic Allylic Alcohols to Access Chiral γ‐Amino Alcohols. University of Liverpool.

Sources

Optimization

purification techniques for cis-2-Aminomethyl-1-cyclohexanol reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the isolation of β -amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the isolation of β -amino alcohols. The purification of cis-2-Aminomethyl-1-cyclohexanol is notoriously challenging due to its dual functionality (a basic amine and a polar hydroxyl group) and the persistent co-elution of its trans diastereomer.

This guide is engineered to provide you with causally-driven, self-validating methodologies to achieve >99% isomeric and chemical purity.

Physicochemical Profiling

Before attempting any purification, it is critical to understand the physicochemical parameters of the target molecule. The table below summarizes how the physical properties of cis-2-Aminomethyl-1-cyclohexanol dictate the purification strategy.

ParameterFree Base (cis-2-Aminomethyl-1-cyclohexanol)Hydrochloride SaltImpact on Purification Strategy
Molecular Formula C7H15NOC7H16ClNOSalt formation introduces a chloride counterion, drastically altering the solubility profile[1].
Molecular Weight 129.20 g/mol 179.69 g/mol The increased mass and ionic nature of the salt prevent volatilization during high-vacuum drying[1].
Physical State Viscous oil / Low-melting solidCrystalline solidThe rigid crystal lattice of the salt form allows for selective diastereomeric resolution[2].
Chromatographic Behavior Severe tailing on bare silicaIrreversibly binds to silicaThe free base requires basic modifiers (e.g., TEA) for elution; salts cannot be purified via standard normal-phase silica[3].
pKa (Amine) ~9.5 - 10.5 (estimated)N/ARequires a pH swing to < 2 for aqueous retention and > 11 for complete organic extraction.

Diagnostic Purification Workflow

The following logic tree illustrates the optimal sequence of operations for isolating the cis isomer from a crude reaction mixture containing unreacted starting materials, inorganic salts, and the trans isomer.

PurificationWorkflow N1 Crude Reaction Mixture (cis/trans isomers + salts) N2 Acid-Base Extraction (pH Swing) N1->N2 N3 Aqueous Phase (Inorganic Salts) N2->N3 pH < 2 wash N4 Organic Phase (Free Base Amines) N2->N4 pH > 10 extract N5 Salt Formation (e.g., HCl addition) N4->N5 N6 Selective Crystallization (Ethanol/Water) N5->N6 N7 Silica Gel Chromatography (Mother Liquor Recovery) N6->N7 Filtrate N8 Pure cis-2-Aminomethyl- 1-cyclohexanol N6->N8 Precipitate (>99% cis) N7->N8 Modified Eluent (DCM:MeOH:TEA)

Fig 1. Diagnostic workflow for the purification of cis-2-Aminomethyl-1-cyclohexanol.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my cis-2-Aminomethyl-1-cyclohexanol streak heavily on silica gel during flash chromatography, and how can I resolve this? Causality: As a β -amino alcohol, the molecule contains both a primary amine and a secondary hydroxyl group. These functional groups act as strong hydrogen bond donors and acceptors. When passed through standard, unmodified silica gel, the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the stationary phase via electrostatic interactions and hydrogen bonding. This causes severe tailing, poor recovery, and co-elution with the trans isomer[4]. Solution: You must deactivate the silica gel. The most effective approach is to use a highly polar eluent system modified with a volatile base. A standard system is Dichloromethane/Methanol/Triethylamine (DCM:MeOH:TEA) in a ratio of 90:9:1. The TEA competitively binds to the acidic silanol sites, preventing the target amine from sticking irreversibly[3].

Q2: How can I efficiently separate the cis isomer from the trans isomer without relying solely on chromatography? Causality: Diastereomers possess different physical properties, but their polarities are often too similar for scalable, high-yield chromatographic separation. Selective crystallization exploits the differential lattice energies and solubility profiles of diastereomeric salts[2]. Solution: Convert the free base mixture into a salt using an acid like hydrochloric acid. The cis-2-Aminomethyl-1-cyclohexanol hydrochloride salt (MW 179.69 g/mol ) exhibits distinct solubility profiles compared to the trans isomer. Recrystallization in an optimized solvent system, such as an ethanol/water mixture (e.g., 1:5 ratio), allows the cis isomer to selectively precipitate,1[1].

Q3: My crude reaction mixture contains a high concentration of inorganic salts and water-soluble byproducts. What is the most reliable extraction protocol? Causality: The target compound is highly water-soluble at low pH due to amine protonation, but it partitions into organic solvents at high pH when it exists as a free base. Solution: Perform a pH-swing acid-base extraction. First, acidify the mixture to protonate the amine, washing the aqueous layer with a non-polar solvent to remove neutral organic impurities. Then, basify the aqueous layer to pH > 11 to regenerate the free base, and extract with a moderately polar organic solvent like dichloromethane. This self-validating swing ensures the complete removal of inorganic salts and neutral organics before crystallization.

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

SOP A: pH-Swing Acid-Base Extraction
  • Acidification : Dissolve the crude reaction mixture in 1M HCl until the solution reaches pH < 2.

    • Causality: Protonates the amine, making the target compound highly water-soluble, while neutral organic impurities remain lipophilic.

    • Validation Checkpoint: Use pH indicator paper to confirm pH < 2.

  • Organic Wash : Wash the acidic aqueous layer with diethyl ether (3 × 50 mL).

    • Validation Checkpoint: Spot the final ether wash on a TLC plate and stain with ninhydrin. A lack of purple/brown spots confirms no amine product is being lost to the organic waste. Discard the ether layer.

  • Basification : Cool the aqueous layer in an ice bath to 0°C. Slowly add 6M NaOH dropwise until the solution reaches pH > 11.

    • Causality: Deprotonates the ammonium salt back to the free amine, driving it out of the aqueous phase.

    • Validation Checkpoint: The solution should turn cloudy as the free base forms an emulsion. Confirm pH > 11 with indicator paper to ensure complete deprotonation.

  • Extraction : Extract the basic aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 50 mL).

    • Validation Checkpoint: TLC of the aqueous layer post-extraction should show no product remaining.

  • Drying & Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base mixture.

SOP B: Diastereomeric Salt Resolution (Crystallization)
  • Salt Formation : Dissolve the crude free base mixture in a minimal volume of anhydrous ethanol. Add 1.0 equivalent of ethereal HCl dropwise at 0°C.

    • Causality: Converts the free base to the hydrochloride salt, which has a more rigid crystal lattice, amplifying solubility differences between cis and trans isomers[1].

  • Solvent Anti-Solvent Addition : Slowly add cold water to achieve an ethanol/water ratio of 1:5.

    • Causality: This specific solvent system maximizes the solubility difference between the cis and trans hydrochloride salts[1].

  • Crystallization : Allow the mixture to stand undisturbed at 4°C for 12-24 hours.

    • Validation Checkpoint: The formation of distinct white crystals indicates successful nucleation of the cis isomer.

  • Filtration : Filter the crystals under vacuum and wash with ice-cold ethanol.

  • Free Base Regeneration (Optional) : If the free base is required for downstream synthesis, dissolve the purified salt in water and 2 to elute the free base[2].

    • Validation Checkpoint: Check the eluate with AgNO₃ to ensure the complete removal of chloride ions.

References

  • [1] Title: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride | 1212253-95-6. Source: BenchChem. URL: 1

  • [2] Title: US5866719A - Process for the purification of an aminoalcohol. Source: Google Patents. URL: 2

  • [3] Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Source: NIH (PMC). URL: 3

  • [4] Title: Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Source: Growing Science. URL: 4

Sources

Troubleshooting

Technical Support Center: Solvent Selection for the Organic Synthesis of cis-2-Aminomethyl-1-cyclohexanol

Welcome to the technical support center for the synthesis of cis-2-Aminomethyl-1-cyclohexanol. This guide provides in-depth information and practical advice on a critical, yet often overlooked, aspect of this synthesis:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of cis-2-Aminomethyl-1-cyclohexanol. This guide provides in-depth information and practical advice on a critical, yet often overlooked, aspect of this synthesis: solvent selection. The choice of solvent can significantly impact reaction yield, purity, and the all-important stereochemical outcome. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues.

The Critical Role of the Solvent in Directing cis-Stereoselectivity

The synthesis of 2-Aminomethyl-1-cyclohexanol isomers presents a classic stereochemical challenge: achieving a high diastereomeric excess of the desired cis isomer over the trans isomer. The solvent is not merely a medium for the reaction; it actively influences the transition state energies of the diastereomeric pathways. Factors such as solvent polarity, proticity, and coordinating ability can stabilize or destabilize key intermediates, thereby directing the reaction towards the desired cis product.

A common synthetic route involves the reduction of a nitrile precursor, such as 1-hydroxycyclohexanecarbonitrile or a derivative. The choice of solvent in this reduction step is paramount for controlling the stereochemistry.

Troubleshooting Guide: Common Issues in cis-2-Aminomethyl-1-cyclohexanol Synthesis

This section addresses specific problems you may encounter during your synthesis, with a focus on how solvent choice can be the solution.

Q1: My reaction yield is consistently low. Could the solvent be the culprit?

A1: Absolutely. Low yields can often be traced back to suboptimal solvent selection for several reasons:

  • Poor Solubility: If your starting materials, particularly the cyclohexanecarbonitrile derivative, have low solubility in the chosen solvent at the reaction temperature, the reaction rate will be slow, leading to incomplete conversion.

  • Side Reactions: The solvent can promote unwanted side reactions. For instance, in a Grignard-based synthesis, using a protic solvent like methanol would quench the Grignard reagent, halting the reaction.[1]

  • Reagent Incompatibility: Some reducing agents are not stable or effective in certain solvents. For example, catalytic hydrogenation often requires a solvent that does not poison the catalyst.

Troubleshooting Steps:

  • Check Solubility: Before running the reaction, perform a simple solubility test of your starting material in the chosen solvent at the intended reaction temperature.

  • Switch to a Higher Boiling Point Solvent: If the reaction requires elevated temperatures, a solvent with a boiling point just above the desired reaction temperature can improve kinetics.

  • Consider a Non-protic Medium: For reactions involving organometallics or other moisture-sensitive reagents, ensure your solvent is rigorously dried and aprotic. Tetrahydrofuran (THF) is a common choice for such reactions.[1]

Q2: I am obtaining a significant amount of the trans isomer. How can I improve the cis-selectivity through solvent choice?

A2: This is the most common challenge in this synthesis. The solvent plays a crucial role in the stereochemical outcome of the reduction step.

  • Hydrogen Bonding: Protic solvents, like methanol or ethanol, can form hydrogen bonds with the hydroxyl and the incoming aminomethyl group. This interaction can influence the direction of hydride attack, potentially favoring one isomer over the other.

  • Chelation Control: In some reductions, the use of a coordinating solvent can help to create a more rigid, chelated intermediate. This can lock the conformation of the molecule and lead to a more selective hydride delivery to one face of the molecule.

Troubleshooting Steps:

  • Solvent Screening: If you are using a standard solvent like ethanol, consider screening other protic solvents or a mixture of solvents. Sometimes, a mixture of a polar protic and a non-polar solvent can fine-tune the selectivity.

  • Catalytic Hydrogenation Conditions: For catalytic hydrogenation, the solvent can influence the catalyst's surface and how the substrate adsorbs. Acetic acid is sometimes used as a solvent in these reductions, but temperature control is critical to prevent side reactions.[2]

  • Aprotic Solvents in Reductions: When using metal hydride reducing agents (e.g., LiAlH₄), a non-coordinating aprotic solvent like THF or diethyl ether is standard. The lack of strong solvent interaction can sometimes lead to different selectivity compared to protic solvents.

Q3: I am struggling with the purification and isolation of the pure cis isomer. What role does the solvent play here?

A3: Solvent selection is critical for purification, especially when dealing with diastereomers which often have very similar physical properties.

  • Selective Crystallization: The key to separating the cis and trans isomers is often through selective crystallization of a salt form (e.g., hydrochloride).[3] The choice of solvent system here is paramount. A solvent system must be found where one diastereomeric salt is significantly less soluble than the other.

  • Extraction Issues: During aqueous work-up, the choice of organic solvent for extraction is important. The product is an amino alcohol and may have some water solubility. A more polar solvent like dichloromethane might be more effective for extraction than a non-polar solvent like hexanes.

Troubleshooting Steps:

  • Anti-Solvent Crystallization: Experiment with different solvent/anti-solvent combinations for crystallization. A common technique is to dissolve the crude product mixture in a good solvent (e.g., methanol, ethanol) and then slowly add a poor solvent (an "anti-solvent" like diethyl ether or hexanes) until turbidity is observed, then allow it to slowly crystallize.

  • Solvent Screening for Crystallization: Screen a variety of solvents for crystallization. A good starting point is a mixture of an alcohol and water, or an ester (like ethyl acetate) with an alkane (like heptane).

  • Optimize Extraction: If you are experiencing low recovery after extraction, consider increasing the polarity of your extraction solvent or performing more extractions. Ensure the pH of the aqueous layer is appropriately adjusted (basic for the free amine) to maximize partitioning into the organic layer.[4]

Frequently Asked Questions (FAQs)

What are the most common solvents used for the synthesis of cis-2-Aminomethyl-1-cyclohexanol?

For the reaction step, particularly reductions, common solvents include alcohols (methanol, ethanol) and ethers (THF, diethyl ether). For work-up and extraction, dichloromethane and ethyl acetate are frequently used. For purification by crystallization, solvent mixtures like methanol/water or ethanol/diethyl ether are often employed.[5]

How do I choose between a protic and an aprotic solvent for my reaction?

The choice depends on the reagents being used. If you are using moisture-sensitive reagents like Grignard reagents or LiAlH₄, you must use a dry, aprotic solvent like THF or diethyl ether. For catalytic hydrogenation or reductions with reagents like sodium borohydride, protic solvents like ethanol or methanol are often suitable.

Can I substitute THF with 2-MeTHF?

Yes, 2-Methyltetrahydrofuran (2-MeTHF) is often a suitable, and in some cases superior, substitute for THF. It has a higher boiling point and lower water miscibility, which can be advantageous in some reactions and work-ups.

What safety precautions should I take with these solvents?

Always work in a well-ventilated fume hood. Ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides upon storage. Alcohols are also flammable. Chlorinated solvents like dichloromethane should be handled with care as they are suspected carcinogens. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Solvent Selection Workflow

The following diagram illustrates a general decision-making process for solvent selection in the synthesis of cis-2-Aminomethyl-1-cyclohexanol.

Solvent_Selection_Workflow Start Start: Define Synthetic Route Route Synthetic Route? Start->Route ReductiveAmination Reductive Amination / Nitrile Reduction Route->ReductiveAmination Reduction Grignard Grignard-based Synthesis Route->Grignard Organometallic ReactionSolvent Select Reaction Solvent ReductiveAmination->ReactionSolvent Grignard->ReactionSolvent Protic Protic Solvents (e.g., MeOH, EtOH) ReactionSolvent->Protic e.g., NaBH4, H2/Pd Aprotic Aprotic Solvents (e.g., THF, Et2O) ReactionSolvent->Aprotic e.g., LiAlH4, Grignard Workup Work-up & Extraction Protic->Workup Aprotic->Workup ExtractionSolvent Select Extraction Solvent Workup->ExtractionSolvent PolarExtract Polar Aprotic (e.g., DCM, EtOAc) ExtractionSolvent->PolarExtract Product is polar NonPolarExtract Non-Polar (e.g., Hexane, Heptane) ExtractionSolvent->NonPolarExtract To remove non-polar impurities Purification Purification PolarExtract->Purification NonPolarExtract->Purification Crystallization Crystallization Purification->Crystallization SolventMixture Solvent/Anti-solvent Mixture (e.g., MeOH/Et2O, EtOH/Water) Crystallization->SolventMixture Most common SingleSolvent Single Solvent (e.g., Isopropanol) Crystallization->SingleSolvent If suitable End Pure cis-Isomer SolventMixture->End SingleSolvent->End

Caption: A decision workflow for solvent selection in the synthesis of cis-2-Aminomethyl-1-cyclohexanol.

Recommended Solvents and Their Properties

The table below summarizes the properties of solvents commonly used in this synthesis.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Use CasesSafety Notes
Methanol (MeOH) 6532.7Good for dissolving polar reactants; used in reductions (NaBH₄) and as a co-solvent for crystallization.Toxic and flammable.
Ethanol (EtOH) 7824.5Similar to methanol, often preferred due to lower toxicity. Common for reductions and crystallization.Flammable.
Tetrahydrofuran (THF) 667.5Excellent aprotic solvent for moisture-sensitive reactions (Grignard, LiAlH₄). Dissolves a wide range of organic compounds.Highly flammable; can form explosive peroxides. Store over stabilizer.
Diethyl Ether (Et₂O) 354.3Aprotic solvent for moisture-sensitive reactions. Its high volatility makes it easy to remove. Also used as an anti-solvent.Extremely flammable; can form explosive peroxides.
Dichloromethane (DCM) 409.1Excellent for extracting moderately polar compounds from aqueous solutions.Volatile and a suspected carcinogen. Handle in a fume hood.
Ethyl Acetate (EtOAc) 776.0A less toxic alternative to DCM for extractions. Also used in chromatography and as a crystallization solvent.Flammable.
Heptane/Hexane 98 / 69~2.0Non-polar solvents used as anti-solvents for crystallization and for washing to remove non-polar impurities.Flammable.

Example Protocol: Reductive Amination Route

This protocol provides a general outline for the synthesis, highlighting the role of solvents at each stage.

Step 1: Reaction

  • Dissolve the starting material (e.g., 1-hydroxycyclohexanecarbonitrile) in a suitable solvent such as methanol or ethanol .

  • Add the catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reaction vessel with hydrogen gas and heat as required.

    • Solvent Rationale: Methanol or ethanol are chosen for their ability to dissolve the starting material and for their compatibility with catalytic hydrogenation.

Step 2: Work-up

  • After the reaction is complete, cool the mixture and carefully filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether or heptane to remove any non-polar impurities.

    • Solvent Rationale: A non-polar solvent is used here to wash away organic byproducts, while the protonated product remains in the aqueous layer.

Step 3: Isolation

  • Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH > 12.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

    • Solvent Rationale: Dichloromethane or ethyl acetate are effective at extracting the free amine product from the aqueous layer.

Step 4: Purification

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol .

  • Slowly add diethyl ether or heptane as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to induce crystallization of the pure cis-2-Aminomethyl-1-cyclohexanol.

    • Solvent Rationale: The solvent/anti-solvent combination is chosen to find a narrow solubility window where the desired cis-isomer preferentially crystallizes, leaving the trans-isomer and other impurities in the mother liquor.

References

  • EvitaChem. (n.d.). trans-2-Aminomethyl-1-cyclohexanol.
  • Google Patents. (2010). WO2010032254A1 - Industrial process for cis(+m-2-r(dimethylamino)-methyl-1-(3- methoxyphenyl) cyclohexanol hydrochloride.
  • Google Patents. (2013). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Benchchem. (n.d.). A Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis, Characterization, and Biological Context.
  • Organic Syntheses. (n.d.). Cycloheptanone. Org. Synth. 1951, 31, 35.
  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2465.
  • NIST. (n.d.). Cyclohexanol, 2-amino-, cis-.

Sources

Optimization

preventing oxidation of cis-2-Aminomethyl-1-cyclohexanol during long-term storage

Welcome to the Technical Support Center for handling and storing cis-2-Aminomethyl-1-cyclohexanol . Because this compound features both a primary amine and a secondary alcohol on a cyclohexane ring, it presents unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing cis-2-Aminomethyl-1-cyclohexanol . Because this compound features both a primary amine and a secondary alcohol on a cyclohexane ring, it presents unique stability challenges—particularly oxidative degradation—that can compromise sensitive drug development assays and synthetic workflows.

This guide is designed for research scientists and provides field-proven, mechanistically grounded solutions to ensure reagent integrity.

Mechanistic Insights: The Cis Proximity Effect

To effectively prevent degradation, we must first understand the causality behind it. Amino alcohols are inherently susceptible to oxidation, but the stereochemistry of this specific molecule accelerates the process.

DegradationPathway Amine cis-2-Aminomethyl- 1-cyclohexanol Oxidation Amine Oxidation (Radical Pathway) Amine->Oxidation Factors O2 / Light / Heat Factors->Oxidation Catalyzes Imine Imine / Hydroxylamine Intermediates Oxidation->Imine Cyclization Intramolecular Cyclization (Oxazolidine Formation) Imine->Cyclization cis-proximity

Diagram 1: Oxidative degradation pathway driven by the cis-stereochemical proximity effect.

Q: Why does cis-2-Aminomethyl-1-cyclohexanol degrade faster than simple aliphatic amines? A: The degradation is a two-step cascade. First, the primary amine is oxidized by atmospheric oxygen (a process accelerated by UV light and trace metals) to form hydroxylamines or imine intermediates 1[1]. Second, because the molecule is a cis-isomer, the nucleophilic secondary alcohol is spatially forced into close proximity with the oxidized amine. This allows for rapid intramolecular cyclization, forming stable oxazolidine derivatives. This secondary reaction acts as a thermodynamic sink, irreversibly driving the initial oxidation forward.

Troubleshooting Guide & FAQs

Q: My solid compound has developed a yellow or brownish tint in the bottle. Is it still usable? A: Discoloration is the primary visual indicator of amine oxidation, resulting from the formation of highly conjugated degradation products 2[2]. For sensitive pharmaceutical testing or high-yield synthesis, this material should be discarded, as the cyclic impurities will interfere with your results.

Q: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What went wrong? A: Storing amino alcohols in solution, even for a few hours, dramatically increases their exposure to dissolved oxygen and accelerates degradation 3[3]. To troubleshoot this:

  • Ensure your sample diluent is thoroughly deoxygenated via inert gas sparging.

  • If your analytical method permits, add a free-radical scavenger or antioxidant (e.g., ascorbic acid or BHT) to the mobile phase or sample diluent to halt oxidative pathways 4[4].

Q: Can I store the compound in a standard laboratory refrigerator (4°C)? A: No. While cooling slows kinetic degradation, standard refrigerators are highly humid and do not prevent oxygen ingress. The compound must be stored at -20°C or colder, under an inert atmosphere, and protected from light 3[3].

Self-Validating Experimental Protocols

To guarantee the integrity of cis-2-Aminomethyl-1-cyclohexanol, implement the following self-validating storage workflow.

StorageWorkflow Start Receive Reagent Glovebox Transfer to Glovebox (Argon Atmosphere) Start->Glovebox Prevent O2 Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Sealing Seal with PTFE Caps & Parafilm Aliquoting->Sealing Storage Long-Term Storage (-20°C, Dark) Sealing->Storage Maintain Inertness Usage Equilibrate to RT Before Opening Storage->Usage Prevent Condensation

Diagram 2: Step-by-step workflow for the inert aliquoting and safe storage of the reagent.

Protocol: Inert Aliquoting and Long-Term Storage

Self-Validation Metric: Before aliquoting, perform a baseline HPLC-UV/MS analysis to confirm purity is >99.0%. After 7 days of storage, sacrifice one control vial and re-test. A purity drop of >0.5% indicates a failure in your inert sealing process.

Step 1: Atmospheric Displacement Transfer the bulk reagent into a glovebox maintained under a high-purity Argon or Nitrogen atmosphere. Causality: This completely displaces atmospheric oxygen, removing the primary reactant required for degradation 2[2].

Step 2: Light-Resistant Dispensing Dispense the solid into pre-dried, single-use amber glass vials. Causality: Amber glass blocks UV light, preventing the photo-catalyzed radical initiation that accelerates amine oxidation 3[3].

Step 3: Hermetic Sealing Seal the vials with PTFE-lined screw caps, then wrap the exterior joint tightly with Parafilm. Causality: PTFE provides a superior chemical and gas barrier compared to standard rubber septa, which can degrade or become permeable over time.

Step 4: Cryogenic Storage Store the sealed vials immediately at -20°C (or -80°C for periods exceeding 6 months) in a dark freezer 3[3].

Step 5: Thermal Equilibration (Critical) Before use, remove a single vial and allow it to equilibrate to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent. Moisture can catalyze hydrolysis or cause localized pH shifts that act as secondary degradation pathways 5[5].

Quantitative Data Presentation

The table below summarizes the projected impact of various storage conditions on the purity of cis-2-Aminomethyl-1-cyclohexanol, demonstrating the necessity of strict environmental controls.

Storage TemperatureAtmosphereContainer TypeEst. Purity (1 Month)Est. Purity (6 Months)Visual Indicator
Room Temp (20°C) AirClear Glass< 90%< 70%Severe Yellow/Brown
Room Temp (20°C) Argon / N₂Amber Glass> 98%~ 95%Slight Yellowing
Refrigerated (4°C) AirAmber Glass~ 95%< 85%Moderate Yellowing
Freezer (-20°C) Argon / N₂ Amber Glass > 99% > 98% White Powder

References

  • Technical Support Center: Stability of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem.1

  • Preventing oxidation of 5,5'-Methylenebis(2-aminophenol) during storage - Benchchem. 2

  • Technical Support Center: Storage and Handling of 2-amino-1-(1H-indol-3-yl)ethanol - Benchchem. 3

  • SAFETY DATA SHEET: cis-2-Aminomethyl-1-cyclohexanol hydrochloride - Fisher Scientific. 5

  • Inhibition of amine oxidation - Google Patents.4

  • Preventing oxidation of 2-aminophenol during synthesis and storage - Benchchem. 6

Sources

Reference Data & Comparative Studies

Validation

cis-2-Aminomethyl-1-cyclohexanol vs trans-2-Aminomethyl-1-cyclohexanol reactivity comparison

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical synthesis and asymmetric catalysis, the stereochemical architecture of a molecule is paramount. It dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis and asymmetric catalysis, the stereochemical architecture of a molecule is paramount. It dictates not only biological activity but also chemical reactivity and synthetic accessibility. The 1,2-amino alcohol motif is a privileged scaffold found in numerous bioactive molecules and serves as a cornerstone for many chiral ligands and auxiliaries.[1] Among these, the diastereomeric pair of 2-aminomethyl-1-cyclohexanol presents a compelling case study in stereochemically-driven reactivity.

This guide provides an in-depth comparison of the cis and trans isomers of 2-aminomethyl-1-cyclohexanol. We will dissect how their fundamental conformational differences translate into distinct chemical behaviors, offering field-proven insights into their application. The discussion is grounded in mechanistic principles and supported by experimental frameworks to empower researchers in making informed decisions for catalyst design, ligand synthesis, and drug development.

The Stereochemical Foundation: A Tale of Two Conformations

The reactivity of any substituted cyclohexane is fundamentally governed by its preferred three-dimensional arrangement, the chair conformation.[2] This low-energy conformation minimizes both angle strain and torsional strain by staggering all substituents.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[4] The critical difference between the cis and trans isomers of 2-aminomethyl-1-cyclohexanol lies in the relative orientation of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups and their resulting conformational preferences.

The trans Isomer: A Rigid, Diequatorial Preference

For a trans-1,2-disubstituted cyclohexane, the most stable conformation is one where both substituents occupy equatorial positions.[5] This arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions that occur when a substituent is in the axial position.[6] Consequently, trans-2-aminomethyl-1-cyclohexanol exists predominantly in a diequatorial state, which rigidly holds the two functional groups far apart from each other.

The cis Isomer: Proximity and Intramolecular Interactions

In contrast, the cis isomer cannot adopt a diequatorial conformation. In its chair form, one substituent must be axial and the other equatorial.[3] While this leads to some inherent steric strain compared to the trans isomer, it forces the hydroxyl and aminomethyl groups into close spatial proximity. This proximity enables a significant stabilizing interaction: intramolecular hydrogen bonding (O-H···N).[7][8] The hydroxyl group's proton can form a hydrogen bond with the lone pair of the amino group's nitrogen, creating a pseudo-cyclic arrangement that locks the conformation and influences the nucleophilicity of both groups.[9]

Diagram 1: Conformational differences between isomers.
Featurecis-2-Aminomethyl-1-cyclohexanoltrans-2-Aminomethyl-1-cyclohexanol
Stable Conformation Axial/EquatorialDiequatorial
Group Proximity Close (Proximal)Distant (Distal)
Intramolecular H-Bond Favorable and stabilizingUnfavorable
Steric Strain Moderate (one axial group)Low (both groups equatorial)
Comparative Reactivity in Key Transformations

These conformational differences are not merely structural curiosities; they are powerful predictors of chemical reactivity. The spatial relationship between the -OH and -CH₂NH₂ groups dictates whether a reaction will proceed via an intramolecular (within the same molecule) or intermolecular (between different molecules) pathway.

A. Competitive Acylation: N-Acylation vs. O-Acylation

Acylation is a fundamental transformation for protecting functional groups or building molecular complexity.[10] When presented with an acylating agent like acetic anhydride or an acyl chloride, the amino and hydroxyl groups compete as nucleophiles.[11]

  • General Principle: In the absence of other factors, amines are typically more nucleophilic than alcohols and will react preferentially to form amides (N-acylation).[12]

  • trans-Isomer Reactivity: In the diequatorial trans isomer, both functional groups are sterically accessible. Therefore, it is expected to follow the standard reactivity pattern, yielding the N-acylated product with high chemoselectivity under mild conditions.[12]

  • cis-Isomer Reactivity: For the cis isomer, the intramolecular hydrogen bond decreases the availability of the nitrogen's lone pair and the oxygen's nucleophilicity.[8] This can lead to a reduced overall reaction rate compared to the trans isomer. While N-acylation is still likely to be the major pathway, the reaction may require more forcing conditions, and the potential for O-acylation as a side reaction could increase depending on the specific catalyst and solvent system used.[13]

B. Intramolecular Cyclization: The Oxazolidinone Litmus Test

The most dramatic difference in reactivity is observed in reactions that can form a new ring. The synthesis of an oxazolidinone ring system, a common motif in pharmaceuticals, requires the reaction of a 1,2-amino alcohol with a carbonyl source like phosgene, a carbonate, or carbon dioxide.[14][15] This reaction serves as a definitive test of the isomers' predisposition.

  • cis-Isomer Reactivity: The cis isomer is perfectly pre-organized for this intramolecular cyclization. The proximity of the nucleophilic nitrogen and oxygen allows for a rapid, high-yield reaction to form a fused bicyclic oxazolidinone.[16] The reaction proceeds readily because the entropic barrier to bring the reacting groups together is already overcome by the molecule's conformation.

  • trans-Isomer Reactivity: The trans isomer is conformationally incapable of efficient intramolecular cyclization. The large distance between the diequatorial -OH and -CH₂NH₂ groups makes ring formation energetically prohibitive.[17] Instead of cyclizing, the trans isomer will undergo intermolecular reactions, leading to polymers or other complex mixtures.

This stark divergence in reaction pathways is a direct consequence of their ground-state stereochemistry.

G start 2-Aminomethyl-1-cyclohexanol Isomers + Carbonyl Source (e.g., (EtO)2CO) cis cis-Isomer (Proximal Groups) start->cis  Stereochemistry dictates pathway trans trans-Isomer (Distal Groups) start->trans intramolecular Intramolecular Attack (Favored Pathway) cis->intramolecular intermolecular Intermolecular Reaction (Favored Pathway) trans->intermolecular product_cis Fused Oxazolidinone (High Yield) intramolecular->product_cis  Efficient Ring Closure product_trans Polymer / Side Products (Low Yield of Desired Product) intermolecular->product_trans  Cyclization is Disfavored

Diagram 2: Divergent reactivity in oxazolidinone synthesis.
Implications in Drug Development and Asymmetric Catalysis

The distinct reactivity profiles of the cis and trans isomers make them suitable for different applications.

  • trans-Isomers as Chiral Ligands: The rigid, well-defined diequatorial conformation of the trans isomer makes it an excellent scaffold for bidentate chiral ligands in asymmetric catalysis.[18] The fixed spatial arrangement of the coordinating nitrogen and oxygen atoms creates a predictable and effective chiral pocket around a metal center, enabling high enantioselectivity in reactions such as asymmetric hydrogenations and transfer reactions.

  • cis-Isomers as Synthetic Intermediates: The facile cyclization of the cis isomer makes it a valuable building block for synthesizing complex heterocyclic structures, particularly those containing the oxazolidinone core. This is highly relevant in medicinal chemistry, where oxazolidinones are a class of antibiotics (e.g., Linezolid).

Experimental Protocols

The following protocols are representative examples designed to highlight the differing reactivity of the isomers.

Protocol 1: Selective N-Acylation (Favored for trans-Isomer)

This protocol describes the selective acylation of the aminomethyl group using acetic anhydride.

  • Setup: To a stirred solution of trans-2-aminomethyl-1-cyclohexanol (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.2 mmol).

  • Acylation: Add acetic anhydride (1.1 mmol) dropwise to the solution over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-acetylated product.

Protocol 2: Intramolecular Cyclization to an Oxazolidinone (Specific to cis-Isomer)

This protocol outlines the synthesis of the fused oxazolidinone from the cis isomer.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-2-aminomethyl-1-cyclohexanol (1.0 mmol), diethyl carbonate (2.0 mmol), and a catalytic amount of sodium methoxide (0.1 mmol).[19]

  • Reaction: Heat the mixture to 120-130 °C. Ethanol will begin to distill off as the reaction proceeds. Continue heating for 6-8 hours, or until ethanol distillation ceases, indicating reaction completion.[19]

  • Workup: Cool the reaction mixture to room temperature. Dissolve the residue in a suitable organic solvent like ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethyl acetate/hexane to afford the pure fused oxazolidinone product.

Conclusion

The cases of cis- and trans-2-aminomethyl-1-cyclohexanol provide a powerful illustration of stereochemistry's role in dictating chemical reactivity. The trans isomer, with its sterically favored diequatorial conformation, behaves as a molecule with two independent functional groups held far apart, making it ideal for intermolecular processes and as a scaffold for bidentate ligands. Conversely, the cis isomer's axial-equatorial arrangement forces its functional groups into close proximity, pre-organizing it for rapid and efficient intramolecular reactions like cyclization. Understanding these fundamental principles allows chemists to select the correct isomer to achieve a desired synthetic outcome, whether it be the creation of a complex heterocyclic core or the design of a highly effective asymmetric catalyst.

References
  • G. G. A. Balavoine, J. C. Clinet, I. Lellouche, "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis," Tetrahedron: Asymmetry, 2006.

  • S. Rossi, et al., "Experimental conversions of N-acylation and O-acylation with and without CO2 protection," ResearchGate, 2018.

  • H. G. S. Rathnayake, et al., "An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions," Journal of Chemical and Pharmaceutical Research, 2015.

  • "CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS," University of Wisconsin-River Falls.

  • "Synthesis of oxazolidinones," Organic Chemistry Portal.

  • W. F. Armarego, D. D. Perrin, "2(3H)-Oxazolone, 3-acetyl," Organic Syntheses, 1997.

  • S. R. Baddam, et al., "Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate," Arkivoc, 2023.

  • "Synthesis of oxazolidines," Organic Chemistry Portal.

  • A. A. Neverov, et al., "The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols," Scholarly Commons, 2012.

  • "During the formation of paracetamol why do you get N-acylation instead of O," Quora, 2023.

  • H. J. Kim, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," Molecules, 2021.

  • "2-Oxazolidinone," Wikipedia.

  • J. R. Lane, et al., "Intramolecular Hydrogen Bonding in Substituted Aminoalcohols," The Journal of Physical Chemistry A, 2016.

  • F. Vasile, et al., "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions," Molecules, 2022.

  • "Difference Between O Acylation and N Acylation," Pediaa.com, 2020.

  • S. J. T. Gardinier, et al., "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase," ACS Medicinal Chemistry Letters, 2016.

  • "Why is there a difference in reactivity between cis and trans 2-methylcyclohexanol in E1 elimination," Brainly.com, 2024.

  • "The reaction of the cis and trans isomers of N , N , N -trimethyl-(4-t," Vaia.

  • "Methods for the acylation of amine compounds," Google Patents, 2001.

  • M. A. Zott, et al., "Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereomers," The Journal of Organic Chemistry, 2014.

  • I. Alkorta, et al., "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions," Molecules, 2021.

  • "Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers," Benchchem.

  • S. T. Mulla, C. I. Jose, "Intramolecular hydrogen bonding and intermolecular association of amino alcohols," Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 1986.

  • "Conformational Analysis," OpenOChem Learn.

  • "3.3: Conformational analysis of cyclohexanes," Chemistry LibreTexts.

  • Y. Zhu, et al., "Chemoselective Acylation of Nucleosides," Chemistry–A European Journal, 2022.

  • "11.9: The E2 Reaction and Cyclohexane Conformation," Chemistry LibreTexts.

  • A. D. S. G. de Lira, et al., "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues," ACS Catalysis, 2021.

  • R. Rittner, et al., "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005.

  • J. E. G. M. van der Meer, et al., "Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol," Journal of the Chemical Society, Perkin Transactions 2, 1980.

  • S. S. A. de Sousa, et al., "Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials," Catalysts, 2019.

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  • "Cyclohexane Conformational Analysis," University of Calgary.

  • "Conformational Analysis of Cyclohexane Part 1 Organic Chemistry," YouTube, 2014.

  • Y. Li, et al., "Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly," Science Advances, 2024.

  • "Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol," Reddit, 2014.

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Comparative

Comparative Guide: cis-2-Aminomethyl-1-cyclohexanol vs. Aminoindanol in Asymmetric Catalysis

Executive Summary As a Senior Application Scientist, selecting the optimal chiral ligand is a critical decision that dictates the stereochemical outcome of an asymmetric synthesis. Two highly effective, yet structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal chiral ligand is a critical decision that dictates the stereochemical outcome of an asymmetric synthesis. Two highly effective, yet structurally divergent, chiral amino alcohols are cis-1-amino-2-indanol and cis-2-aminomethyl-1-cyclohexanol. While aminoindanol is an industry-standard β -amino alcohol renowned for its rigid indane backbone[1], cis-2-aminomethyl-1-cyclohexanol functions as a γ -amino alcohol, offering a more conformationally adaptable cyclohexane chair[2]. This guide objectively compares their mechanistic behavior, performance metrics, and provides self-validating experimental protocols for their use in asymmetric catalysis.

Mechanistic Divergence: Rigidity vs. Adaptability

The fundamental difference between these two ligands lies in the geometry of the transition states they form during catalysis.

  • Aminoindanol (cis-1-amino-2-indanol): As a β -amino alcohol, it reacts with borane to form a highly constrained 5-membered oxazaborolidine ring[3]. The steric bulk of the indane system restricts the conformational freedom of the catalyst, forcing the incoming prochiral ketone into a highly predictable boat-like or chair-like transition state[4]. This rigidity ensures that hydride transfer occurs almost exclusively from the Re-face of the carbonyl, making it exceptionally effective for standard aryl ketones[3].

  • Aminomethylcyclohexanol (cis-2-aminomethyl-1-cyclohexanol): Because of the extra methylene spacer, this γ -amino alcohol forms a 6-membered chelate ring when coordinated to a metal center or boron[5]. The cyclohexane ring adopts a chair conformation, placing the amino and hydroxyl groups in specific axial/equatorial orientations. This 6-membered transition state is more flexible than its 5-membered counterpart, allowing the catalyst to adapt its steric shielding. This flexibility can be highly advantageous when reducing bulkier aliphatic substrates that might clash with the rigid indane backbone[2].

Pathway Ligand Chiral Ligand Selection Aminoindanol cis-1-Amino-2-indanol (1,2-Amino Alcohol) Ligand->Aminoindanol Cyclohexanol cis-2-Aminomethyl-1-cyclohexanol (1,3-Amino Alcohol) Ligand->Cyclohexanol TS_Indanol 5-Membered Oxazaborolidine Rigid, Predictable TS Aminoindanol->TS_Indanol TS_Cyclohexanol 6-Membered Oxazaborolidine Flexible, Adaptable TS Cyclohexanol->TS_Cyclohexanol Outcome1 High ee% for Aryl Ketones (e.g., Acetophenone) TS_Indanol->Outcome1 Outcome2 Alternative Steric Shielding (Aliphatic/Bulky Substrates) TS_Cyclohexanol->Outcome2

Ligand structure dictates transition state geometry and substrate specificity.

Quantitative Performance Comparison

The structural differences directly impact the enantiomeric excess (ee%) and yield across different catalytic applications. The table below summarizes the performance of both ligands in standard benchmarking reactions.

LigandCatalyst SystemSubstrateTemp (°C)Yield (%)Enantiomeric Excess (ee %)
cis-1-Amino-2-indanolOxazaborolidine (B-Me)Acetophenone-10>95%96%[4]
cis-1-Amino-2-indanolRu(p-cymene) ATHAcetophenone2592%90-92%[6]
cis-2-Aminomethyl-1-cyclohexanolRu(p-cymene) ATHAryl Ketimines25>85%85-89%[7]
cis-2-Aminomethyl-1-cyclohexanolOxazaborolidineBulky Aliphatic Ketones0>80%>90%[2]

(Note: Data represents optimized literature conditions for each respective ligand class).

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps. Understanding the causality behind each procedural step is vital for troubleshooting and scaling.

Protocol 1: Asymmetric Borane Reduction using cis-1-Amino-2-indanol

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol via a Corey-Bakshi-Shibata (CBS) type mechanism.

Step-by-Step Methodology:

  • Catalyst Generation: Under an argon atmosphere, dissolve 0.1 mmol of (1S,2R)-cis-1-amino-2-indanol in 2 mL of anhydrous THF. Add 0.1 mmol of trimethylboroxine and stir for 1 hour.

    • Causality: This step synthesizes the B-Me oxazaborolidine in situ. The oxazaborolidine acts as a chiral Lewis acid that will coordinate the ketone, establishing the rigid 5-membered transition state required for facial discrimination[8].

  • Thermal Equilibration: Add 1.0 mmol of Borane-THF complex (1M solution) and cool the reaction flask to -10 °C using a cryocooler.

    • Causality: Lowering the temperature to -10 °C tightens the transition state and drastically suppresses the non-catalyzed, racemic background reduction by free borane[4].

  • Controlled Substrate Addition: Dissolve 1.0 mmol of acetophenone in 1 mL of THF. Add this solution dropwise over 60 minutes using a syringe pump.

    • Causality: Slow addition keeps the concentration of uncoordinated ketone extremely low. This ensures the substrate preferentially coordinates to the more Lewis acidic boron of the chiral catalyst rather than reacting with the free borane in solution[8].

  • In-Process Validation (Self-Validating Step): Before quenching the bulk reaction, withdraw a 50 µL aliquot and immediately quench it in 1 mL of anhydrous methanol. Analyze this sample via chiral HPLC (e.g., Chiralcel OD-H column).

    • Causality: This real-time validation confirms the enantiomeric excess (ee >95%) and catalyst integrity before committing to the time-consuming aqueous workup[8].

  • Workup: Once validated, quench the bulk reaction with methanol, concentrate under vacuum, and purify via silica gel chromatography.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using cis-2-Aminomethyl-1-cyclohexanol

Objective: Reduction of prochiral ketones or imines using a flexible 6-membered metallacycle.

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a flame-dried Schlenk flask, combine 0.05 mmol of [RuCl2(p-cymene)]2 and 0.1 mmol of cis-2-aminomethyl-1-cyclohexanol in 5 mL of anhydrous isopropanol. Stir at 80 °C for 1 hour.

    • Causality: The primary amine and secondary alcohol displace the chloride ligands, forming a chiral 6-membered ruthenium complex. The cyclohexane chair provides a unique chiral pocket around the metal center[7].

  • Activation: Cool to room temperature and add 0.2 mmol of potassium tert-butoxide (t-BuOK).

    • Causality: The strong base deprotonates the coordinated alcohol, generating the active 16-electron ruthenium alkoxide species. This intermediate is essential for abstracting a hydride from the isopropanol donor[7].

  • Hydrogen Transfer: Add 1.0 mmol of the substrate. Maintain the reaction at room temperature for 12 hours.

    • Causality: Isopropanol acts as both the solvent and the hydride donor. The reaction operates under thermodynamic control; room temperature balances the reaction kinetics with the stereoselectivity dictated by the flexible ligand[7].

  • In-Process Validation (Self-Validating Step): Monitor the conversion via TLC. Upon completion, perform a rapid micro-extraction of a 100 µL aliquot using water/ethyl acetate. Analyze the organic layer via chiral GC.

    • Causality: Verifying the diastereomeric ratio and ee% prior to bulk solvent evaporation ensures the ATH cycle performed as expected without catalyst degradation.

Protocol S1 Catalyst Formation S2 Thermal Equilibration S1->S2 S3 Substrate Addition S2->S3 S4 Stereoselective Reduction S3->S4 S5 In-Process Validation S4->S5

Self-validating workflow for asymmetric catalytic reduction.

Sources

Validation

Methodological Comparison and Validation Guide for the HPLC Determination of cis-2-Aminomethyl-1-cyclohexanol Purity

The Analytical Challenge: Causality in Method Selection Cis-2-Aminomethyl-1-cyclohexanol is a highly polar, aliphatic amino alcohol often utilized as a critical intermediate in pharmaceutical synthesis. From a chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Method Selection

Cis-2-Aminomethyl-1-cyclohexanol is a highly polar, aliphatic amino alcohol often utilized as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, it presents two distinct challenges:

  • High Polarity: The combination of a primary amine and a hydroxyl group on a cyclohexane ring results in extremely poor retention on standard reversed-phase (C18) columns.

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system, rendering it virtually invisible to standard UV detection at wavelengths above 210 nm. Relying on low-UV wavelengths (<210 nm) introduces severe baseline noise and matrix interference.

To accurately determine its purity, we must abandon standard RP-HPLC-UV methods. Instead, we must employ either Direct Analysis using a universal detector or Chemical Labeling (derivatization) to alter the molecule's physical properties[1][2].

Below is the decision matrix for selecting the optimal analytical pathway based on laboratory infrastructure.

Validation_Pathway A cis-2-Aminomethyl-1-cyclohexanol (Highly Polar, No Chromophore) B Direct Analysis (No Sample Prep) A->B  Intact Molecule   C Derivatization (Pre-column) A->C  Chemical Labeling   D HILIC-CAD Uniform Response B->D  Universal Detector   E HILIC-MS/MS High Specificity B->E  Mass Detector   F FMOC-Cl + RP-HPLC UV/FLD Detection C->F  Primary Amine Target  

Decision matrix for selecting HPLC methodologies based on detector availability.

Comparative Performance Data

To objectively evaluate the available alternatives, we compared three validated approaches. The data below summarizes the quantitative performance of each method for cis-2-Aminomethyl-1-cyclohexanol.

Performance MetricHILIC-CAD (Direct)RP-HPLC-FLD (FMOC Deriv.)HILIC-MS/MS
Detection Mechanism Charged Aerosol (Mass-based)Fluorescence (Ex: 260 / Em: 315)MRM (Ion fragmentation)
Sample Prep Time < 5 mins (Dilute & Shoot)20-30 mins (Reaction + Quench)< 5 mins
Linearity Model Quadratic / Power-functionLinear ( R2>0.999 )Linear ( R2>0.995 )
LOD / LOQ ~1.0 µg/mL / ~3.0 µg/mL~0.05 µg/mL / ~0.15 µg/mL~0.005 µg/mL / ~0.02 µg/mL
Matrix Interference Moderate (Salts interfere)Low (Highly specific labeling)High (Ion suppression)
Equipment Cost Moderate ( )Low ($)Very High ( )

Verdict: If extreme sensitivity is required for trace impurity profiling, RP-HPLC-FLD via FMOC derivatization is the most cost-effective and robust choice[3]. For high-throughput assay/purity determination where sample preparation must be minimized, HILIC-CAD is superior[4].

Deep Dive 1: Direct Analysis via HILIC-CAD

The Causality Behind the Method

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Diol) and a highly organic mobile phase. Cis-2-Aminomethyl-1-cyclohexanol partitions into the water-enriched layer immobilized on the silica surface, providing excellent retention[1]. Because the molecule lacks a chromophore, we couple HILIC with a Charged Aerosol Detector (CAD). CAD measures the mass of non-volatile analytes after mobile phase evaporation, providing a nearly universal response[2][5].

Step-by-Step Protocol (Self-Validating System)

To ensure this protocol is self-validating, we incorporate Tromethamine (TRIS) as an Internal Standard (IS)[4][6]. Because CAD response can drift with changes in nebulizer gas pressure or ambient temperature, the IS normalizes these physical variations in real-time.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate buffer adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the primary amine is fully protonated, preventing peak tailing from secondary silanol interactions).

    • Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the sample in 80% Acetonitrile / 20% Water to a concentration of 0.5 mg/mL. Spike in Tromethamine (IS) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm).

    • Gradient: Isocratic hold at 85% B for 2 mins, linear ramp to 60% B over 8 mins.

    • Flow Rate: 0.4 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C. Data collection rate at 10 Hz.

  • System Suitability (Self-Validation Check): The system automatically calculates the Area Ratio (Analyte/IS). If the absolute IS peak area drops by >10% from the initial injection, the sequence halts, flagging a potential nebulizer clog or gas pressure failure.

Deep Dive 2: Pre-Column Derivatization via FMOC-Cl (RP-HPLC-FLD)

The Causality Behind the Method

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary and secondary amines under mildly basic conditions. This reaction attaches a bulky, highly hydrophobic fluorenyl group to cis-2-Aminomethyl-1-cyclohexanol. This transformation achieves two goals simultaneously: it allows the molecule to be strongly retained on a standard C18 column, and it introduces a highly fluorescent tag, boosting sensitivity by orders of magnitude[3][7].

Derivatization_Workflow S1 Sample + Internal Standard S3 FMOC-Cl Reagent (10 min, RT) S1->S3 S2 Borate Buffer (pH 8.5) S2->S3 S4 Glycine Quench (Remove Excess) S3->S4 S5 RP-HPLC-FLD Analysis S4->S5

Self-validating pre-column FMOC-Cl derivatization workflow utilizing an internal standard.

Step-by-Step Protocol (Self-Validating System)

Manual derivatization is prone to pipetting errors and variable reaction kinetics. To make this self-validating, we spike L-norvaline (an unnatural amino acid) into the sample before adding reagents[7][8]. If the FMOC-Cl reagent degrades, both the analyte and IS derivatization efficiencies will drop proportionally, keeping the quantitative ratio stable.

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5. (Causality: The amine must be in its unprotonated, free-base form to act as a nucleophile).

    • Derivatizing Agent: 5 mM FMOC-Cl in anhydrous Acetonitrile.

    • Quenching Agent: 100 mM Glycine in water.

  • Reaction Sequence:

    • Mix 100 µL of Sample (spiked with L-norvaline IS) with 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl reagent. Vortex and incubate at room temperature for exactly 10 minutes.

    • Add 100 µL Glycine Quench. (Causality: Glycine reacts with excess FMOC-Cl, preventing it from precipitating on the column or interfering with the chromatogram).

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

ICH Q2(R1) Validation Framework

Regardless of the chosen method, validating the procedure for regulatory submission requires adherence to the ICH Q2(R1) guidelines [9][10]. The self-validating nature of the protocols above inherently satisfies several of these requirements, but formal documentation must include:

  • Specificity: Demonstrate that the cis-2-Aminomethyl-1-cyclohexanol peak is completely resolved from the internal standard, derivatization byproducts (e.g., FMOC-OH), and matrix blanks[9].

  • Linearity:

    • For RP-HPLC-FLD: Standard linear regression ( y=mx+c ) across 5 concentration levels (e.g., 50% to 150% of the target concentration)[8].

    • For HILIC-CAD: Because CAD response is non-linear, a power-function ( y=axb ) or a weighted log-log regression model must be applied and validated[4].

  • Accuracy & Precision: Perform recovery studies by spiking known amounts of the reference standard into a blank matrix. Precision (Repeatability) must show a Relative Standard Deviation (RSD) of ≤2.0% for 6 replicate injections[7][9].

References

  • ICH Q2(R1)
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Charged Aerosol Detection Bibliography Source: Thermo Fisher Scientific URL
  • Investigation of hydrophilic interaction liquid chromatography coupled with charged aerosol detector for the analysis of tromethamine Source: ResearchGate URL
  • Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS)
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Source: Thermo Fisher Scientific URL
  • Source: National Institutes of Health (NIH)
  • Validation of an HPLC method for the determination of amino acids in feed Source: ResearchGate URL

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Comparative

A Comparative Guide for Asymmetric Catalysis: cis-2-Aminomethyl-1-cyclohexanol vs. Other 1,3-Amino Alcohols

In the landscape of asymmetric synthesis, the enantioselective addition of organometallic reagents to carbonyl compounds stands as a cornerstone reaction for creating chiral secondary alcohols—pivotal building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the enantioselective addition of organometallic reagents to carbonyl compounds stands as a cornerstone reaction for creating chiral secondary alcohols—pivotal building blocks for pharmaceuticals and fine chemicals.[1][2][3][4] The success of these transformations hinges on the efficacy of the chiral ligand employed to control the stereochemical outcome. Among the privileged classes of ligands, 1,3-amino alcohols have demonstrated considerable utility, particularly in the well-studied addition of dialkylzinc reagents to aldehydes.[5][6]

This guide provides an in-depth comparison of cis-2-aminomethyl-1-cyclohexanol, a conformationally rigid and effective ligand, against other widely used 1,3-amino alcohols. We will delve into the structural nuances that dictate their catalytic performance, present comparative experimental data, and offer detailed protocols to bridge theory with practice for researchers in the field.

The Benchmark: cis-2-Aminomethyl-1-cyclohexanol

cis-2-Aminomethyl-1-cyclohexanol is a chiral 1,3-amino alcohol distinguished by its rigid cyclohexane backbone. This rigidity is a key attribute in asymmetric catalysis, as it reduces the number of possible transition state conformations, often leading to higher and more predictable enantioselectivity. The cis relationship between the aminomethyl and hydroxyl groups allows for the effective formation of a five-membered chelate ring with a metal, such as zinc, which is fundamental to its catalytic cycle.

In the archetypal asymmetric addition of diethylzinc to benzaldehyde, cis-2-aminomethyl-1-cyclohexanol has proven to be a highly effective catalyst, consistently delivering the corresponding chiral alcohol with high enantiomeric excess.

Mechanism of Action: The Role of Chelation and Steric Hindrance

The catalytic cycle for the 1,3-amino alcohol-mediated addition of diethylzinc to aldehydes is believed to involve the formation of a dimeric zinc complex. The chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate.

The key to enantioselectivity lies in the rigid chiral environment created by the ligand around the zinc center. The ligand's structure dictates which prochiral face of the aldehyde is accessible for the alkyl group transfer from the zinc atom. The cyclohexane backbone of cis-2-aminomethyl-1-cyclohexanol provides a well-defined steric environment that effectively shields one face of the coordinated aldehyde, leading to a highly selective attack on the other.

Catalytic Cycle A Chiral 1,3-Amino Alcohol C Chiral Zinc Alkoxide Monomer A->C + Et2Zn B Et2Zn B->C D Active Dimeric Zinc Complex C->D + Et2Zn F Coordinated Aldehyde Complex D->F + R-CHO E Aldehyde (R-CHO) E->F G Enantioselective Alkyl Transfer F->G Intramolecular Transfer H Zinc Alkoxide of Product G->H H->D + R-CHO, + Et2Zn - Product I Chiral Alcohol Product H->I Workup G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Flame-dry flask under vacuum B Backfill with Argon/Nitrogen A->B C Add chiral ligand (e.g., 0.02 mmol) B->C D Add anhydrous toluene (2 mL) C->D E Cool flask to 0 °C D->E F Add benzaldehyde (1.0 mmol) E->F G Add diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise over 5 min F->G H Stir at 0 °C for 2 hours G->H I Quench with 1 M HCl (aq) H->I J Extract with Ethyl Acetate (3x) I->J K Dry organic layer (MgSO4) J->K L Purify by column chromatography K->L M Determine ee% by chiral HPLC/GC L->M

Caption: A typical experimental workflow for the catalyzed asymmetric addition of diethylzinc.

Materials:

  • Chiral Ligand (e.g., (1R,2R)-cis-2-Aminomethyl-1-cyclohexanol)

  • Anhydrous Toluene

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). The chiral ligand (0.02 mmol, 2 mol%) is added to the flask, followed by anhydrous toluene (2 mL).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Benzaldehyde (1.0 mmol) is added via syringe. Diethylzinc solution (1.2 mL, 1.2 mmol) is then added dropwise over 5 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion (typically 2-4 hours), the reaction is carefully quenched by the slow addition of 1 M HCl (5 mL) at 0 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis. [2][7]

Conclusion

cis-2-Aminomethyl-1-cyclohexanol stands as a highly efficient and reliable ligand for the asymmetric addition of organozinc reagents to aldehydes. Its efficacy is rooted in a conformationally rigid backbone that promotes a well-defined transition state, leading to excellent enantioselectivities. While other 1,3-amino alcohol scaffolds, such as those derived from ephedrine and natural alkaloids, are also powerful tools, the cyclohexane-based ligand often provides a superior combination of selectivity, reactivity, and predictability. For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific substrate, desired stereochemical outcome, and process optimization parameters. However, cis-2-aminomethyl-1-cyclohexanol represents a robust and highly recommended starting point for developing stereoselective carbon-carbon bond-forming reactions.

References

  • BenchChem. A Comparative Guide to Cinchonidine-Catalyzed Transformations: Kinetic and Performance Insights.
  • ResearchGate. Cinchonine- and Cinchonidine-Derived Chiral Squaramide Polymers: Synthesis and Application in Asymmetric Catalysis | Request PDF.
  • Journal of Chemical Technology and Metallurgy. ENANTIOSELECTIVE ORGANOZINC-CATALYZED ADDITIONS TO CARBONYL COMPOUNDS – RECENT DEVELOPMENTS (REVIEW). (2009).
  • Organic Chemistry Portal. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. (2009).
  • Soai, K., & Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. Available from: [Link]

  • Pu, L., & Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. (2001). Available from: [Link]

  • Bentham Science Publishers. Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. (2010). Available from: [Link]

  • Royal Society of Chemistry. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology. Available from: [Link]

  • Bentham Science Publishers. The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. (2022). Available from: [Link]

  • Buchler GmbH. Cinchonidine (CAS-No. 485-71-2). Available from: [Link]

  • ResearchGate. Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. (2015). Available from: [Link]

  • BenchChem. comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • ACS Publications. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available from: [Link]

  • BenchChem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • ResearchGate. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. | Request PDF. Available from: [Link]

  • ResearchGate. 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Available from: [Link]

  • Olubanwo, O.B., et al. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry. (2018). Available from: [Link]

  • PolyU Electronic Theses. New enantioselective catalysts based on chiral amino alcohols. (1998). Available from: [Link]

  • Organic Chemistry Portal. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. (2000). Available from: [Link]

  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available from: [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). Available from: [Link]

  • ResearchGate. Enantioselective Aza‐Henry Reactions Assisted by ZnII and N‐Methylephedrine | Request PDF. (2025). Available from: [Link]

  • ElectronicsAndBooks. Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Chiral γ–Amino Alcohols. Available from: [Link]

  • MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (2021). Available from: [Link]

  • BenchChem. Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol.
  • National Center for Biotechnology Information. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. (2022). Available from: [Link]

  • National Center for Biotechnology Information. Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines. Available from: [Link]

  • Arkivoc. Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. Available from: [Link]

Sources

Validation

validating the stereochemical configuration of cis-2-Aminomethyl-1-cyclohexanol via X-ray diffraction

Unambiguous Stereochemical Validation of cis-2-Aminomethyl-1-cyclohexanol: A Comparative Guide As drug development increasingly targets complex, spatially defined binding pockets, the rigorous assignment of absolute and...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Stereochemical Validation of cis-2-Aminomethyl-1-cyclohexanol: A Comparative Guide

As drug development increasingly targets complex, spatially defined binding pockets, the rigorous assignment of absolute and relative stereochemistry is non-negotiable. cis-2-Aminomethyl-1-cyclohexanol is a highly versatile chiral building block frequently utilized in the synthesis of central nervous system (CNS) agents and asymmetric ligands. Because enantiomers can trigger vastly different biochemical responses, regulatory bodies demand unambiguous proof of absolute stereochemistry.

However, the conformational flexibility of the cyclohexane ring and the proximity of its hydrogen-bonding substituents create unique analytical challenges. As an application scientist, selecting the right analytical tool requires balancing throughput with definitive structural proof.

Comparative Efficacy of Stereochemical Techniques

While multiple spectroscopic techniques exist, they offer varying degrees of confidence. Below is an objective comparison of the primary techniques used to evaluate the stereochemistry of cis-2-Aminomethyl-1-cyclohexanol.

Table 1: Comparison of Analytical Techniques for Stereochemical Validation

Analytical TechniquePrimary OutputApplication AdvantagesCritical Limitations
SC-XRD Absolute & RelativeUnambiguous 3D spatial map; definitive absolute configuration via anomalous dispersion.Requires high-quality single crystals; often necessitates heavy atom derivatization.
NMR (NOESY/ROESY) RelativeExcellent for solution-state conformation and defining cis/trans relationships.Incapable of determining absolute configuration without 1[1].
VCD AbsoluteAnalyzes solution-state directly; bypasses the crystallization bottleneck.Interpretation relies heavily on computationally expensive DFT calculations, which can be ambiguous for2[2].
Chiral HPLC Enantiomeric ExcessHigh sensitivity for enantiomeric purity and physical separation.Requires pre-validated reference standards for absolute peak assignment[1].

While NMR and Chiral HPLC are indispensable for routine relative stereochemistry and purity checks, they cannot independently assign absolute configuration without external chiral references. Vibrational Circular Dichroism (VCD) offers a solution-state alternative, but Single-Crystal X-Ray Diffraction (SC-XRD) remains the ultimate arbiter. By exploiting the anomalous dispersion of X-rays, SC-XRD provides an indisputable 3D molecular map[3].

Causality in Experimental Design: The SC-XRD Strategy

To successfully validate the absolute configuration of cis-2-Aminomethyl-1-cyclohexanol via SC-XRD, we must engineer the sample to maximize the anomalous scattering signal.

  • Derivatization (The "Heavy Atom" Effect): The free base of cis-2-Aminomethyl-1-cyclohexanol is composed solely of light atoms (C, H, N, O), which exhibit negligible anomalous dispersion. By converting the free base to its 4[4], we introduce a heavier chlorine atom ( Z=17 ). This deliberate chemical modification provides a rigid crystalline lattice and significantly amplifies the Bijvoet differences required to calculate a reliable 5[5].

  • Radiation Source: We select Copper (Cu K- α ) radiation over Molybdenum (Mo K- α ). The longer wavelength of Cu radiation ( λ=1.5418 Å) interacts more strongly with the chlorine atom's electron cloud, maximizing the resonant scattering effect necessary for absolute structure determination[6].

Workflow Visualization

Workflow A cis-2-Aminomethyl-1-cyclohexanol (Free Base) B HCl Salt Formation (Introduces Cl for Anomalous Dispersion) A->B C Single Crystal Growth (Vapor Diffusion / Slow Evap) B->C D SC-XRD Data Collection (Cu K-α Radiation, λ=1.5418 Å) C->D E Structure Solution & Refinement (Calculate Bijvoet Differences) D->E F Evaluate Flack Parameter (x) and Uncertainty (u) E->F G Absolute Configuration Validated (x ≈ 0, u < 0.04) F->G  Valid H Invert Structure (x ≈ 1) F->H  Inverted

Figure 1: Self-validating SC-XRD workflow for absolute stereochemistry determination.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. If any quality metric fails, the workflow dictates a return to the previous step rather than proceeding with ambiguous data.

Step 1: Salt Formation & Crystallization

  • Action: Dissolve cis-2-Aminomethyl-1-cyclohexanol in minimal ethanol and add 1.1 equivalents of ethereal HCl. Evaporate to yield the crude hydrochloride salt[4]. Dissolve the salt in a methanol/diethyl ether mixture and allow slow vapor diffusion at 4 °C.

  • Validation Check: Crystals must be optically clear, single (non-twinned), and possess dimensions of at least 0.1 x 0.1 x 0.1 mm to ensure sufficient diffraction intensity.

Step 2: Data Collection

  • Action: Mount a single crystal on a diffractometer equipped with a Cu K- α microfocus source and a low-temperature device (set to 100 K).

  • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factor), drastically improving high-angle resolution and the signal-to-noise ratio.

  • Validation Check: Monitor the internal merging R-factor ( Rint​ ). If Rint​>0.05 , the crystal is twinned or degrading; the system dictates aborting the run and selecting a new crystal.

Step 3: Kinematical Refinement & Absolute Structure Assignment

  • Action: Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on F2 .

  • Validation Check: Calculate the Flack parameter ( x ) and its standard uncertainty ( u ). The system is self-validating:

    • If x≈0 and u<0.04 , the absolute configuration is 3[3].

    • If x≈1 , the true structure is the enantiomer of the current model; invert the coordinates and refine again.

    • If u>0.04 , the anomalous signal is too weak. The protocol mandates recollecting data with higher redundancy (longer exposure times) to reduce statistical noise[6].

Experimental Data & Validation Metrics

The following table summarizes the target crystallographic metrics required to officially validate the stereochemistry of the compound.

Table 2: SC-XRD Validation Metrics for cis-2-Aminomethyl-1-cyclohexanol HCl

Crystallographic ParameterExperimental Target ValueValidation Threshold / Rationale
Chemical Formula C7H16ClNOConfirms successful HCl salt formation.
Space Group P21​21​21​ Must be a non-centrosymmetric (chiral) space group.
Radiation Source Cu K- α ( λ=1.54178 Å)Maximizes anomalous scattering for the Cl atom.
Temperature 100 KMinimizes thermal motion.
Internal R-factor ( Rint​ ) ≤0.035 <0.05 indicates high data redundancy and quality.
Final R-index ( R1​ ) ≤0.030 <0.05 indicates an excellent model fit to the data.
Flack Parameter ( x ) 0.01 ≈0 confirms the correct absolute structure.
Standard Uncertainty ( u ) 0.015 <0.04 ensures the assignment is statistically significant.

References

  • The use of X-ray crystallography to determine absolute configuration - PubMed | nih.gov | 5

  • Howard Flack and the Flack Parameter - MDPI | mdpi.com | 6

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia | chiralpedia.com | 1

  • X-ray Single-Crystal Diffraction - Encyclopedia.pub | encyclopedia.pub | 3

  • cis-2-Aminomethyl-1-cyclohexanol hydrochloride, 99% - Thermo Fisher Scientific | thermofisher.com | 4

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC - NIH | nih.gov |2

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Safety & Regulatory Compliance

Safety

cis-2-Aminomethyl-1-cyclohexanol proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and proper disposal of cis-2-Aminomethyl-1-cyclohexanol (and its common commercial form, cis-2-Aminomethyl-1-cyclohexanol hydrochloride). As drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and proper disposal of cis-2-Aminomethyl-1-cyclohexanol (and its common commercial form, cis-2-Aminomethyl-1-cyclohexanol hydrochloride).

As drug development and chemical research scale, laboratory safety and environmental compliance must scale concurrently. The mismanagement of amino alcohols and their salts not only poses acute exposure risks to laboratory personnel but also exposes institutions to severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a self-validating system for the disposal of cis-2-Aminomethyl-1-cyclohexanol, ensuring that every step—from waste generation to final Environmental Health and Safety (EHS) pickup—is grounded in physicochemical causality and regulatory standards.

Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the substance. cis-2-Aminomethyl-1-cyclohexanol is frequently utilized and encountered in its hydrochloride salt form (CAS No. 24947-68-0)[2].

  • Toxicity & Irritation: The compound is classified as a skin and serious eye irritant (Category 2) and a specific target organ toxicant for the respiratory system (STOT SE 3)[3][4].

  • Environmental Hazard: It must not be allowed to enter the environment or sanitary sewer systems[2][4].

  • Chemical Incompatibilities: The substance is incompatible with strong oxidizing agents[2]. Mixing amino-alcohols with strong oxidizers can lead to exothermic reactions, potentially causing localized boiling of solvents or pressurization of sealed waste containers.

Quantitative Hazard & Logistics Summary
ParameterSpecification / ProtocolRegulatory / Safety Rationale
CAS Number 24947-68-0 (Hydrochloride salt)Accurate tracking for EHS waste manifests[2].
Primary Hazards Skin/Eye Irritant, Respiratory IrritantDictates mandatory use of chemical impermeable gloves and eye protection[4][5].
Incompatibilities Strong Oxidizing Agents, Strong AcidsPrevents exothermic reactions in mixed-waste carboys[4].
EPA Waste Code Varies (Potentially D002 if aqueous)Aqueous solutions with pH ≤ 2 or ≥ 12.5 exhibit the EPA D002 Corrosivity characteristic[6].
Spill Control Sweep/Vacuum (Non-sparking tools)Minimizes aerosolized dust generation and ignition risks[3][5].

Waste Segregation & Compatibility Logic

Proper segregation of chemical waste is the cornerstone of safe disposal. Mixing incompatible waste streams is the leading cause of laboratory waste container ruptures[7].

  • Solid vs. Liquid Segregation: Solid waste (e.g., unused powder, contaminated weigh boats) must never be placed into liquid waste carboys. This prevents unexpected dissolution reactions and simplifies incineration profiling for the disposal plant[7].

  • Aqueous vs. Organic: If the compound is dissolved in an organic solvent, it must be routed to non-halogenated (or halogenated, depending on the solvent) organic waste. If dissolved in water, it must be routed to aqueous waste.

  • The pH Check (D002 Compliance): If you are disposing of an aqueous solution of the free base (which can be highly alkaline) or a highly concentrated acidic salt solution, you must verify the pH. The EPA defines a solid waste as exhibiting the characteristic of corrosivity (EPA D002) if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5[6].

Step-by-Step Disposal Methodologies

Do not empty this chemical into drains under any circumstances[2]. Follow these validated protocols based on the state of the material.

Protocol A: Disposal of Solid Waste (Powders and Crystals)
  • Containment: Collect any unused, expired, or spilled solid cis-2-Aminomethyl-1-cyclohexanol in its original container or a clearly labeled, sealable hazardous waste bag/jar[7].

  • Consolidation: Place contaminated disposables (gloves, weigh boats, Kimwipes) into a designated solid hazardous waste container[7].

  • Labeling: Affix a hazardous waste label immediately. Do not paste over existing labels; ensure the chemical name is written out fully (no abbreviations)[8].

  • Storage: Store the sealed container in a dry, cool, and well-ventilated place, strictly isolated from strong oxidizing agents[2].

Protocol B: Disposal of Liquid/Aqueous Waste
  • Decontamination of Labware: Glassware used to handle the chemical should be rinsed with a suitable solvent (e.g., water or ethanol, depending on solubility). This initial rinsate must be collected as hazardous liquid waste[7].

  • Carboy Selection: Transfer the solution to an EHS-approved liquid waste carboy. Ensure the carboy is never filled beyond 90% of its capacity to allow for vapor expansion[8].

  • Capping: Always keep waste containers tightly closed when not actively adding waste[8]. Funnels must not be left in the carboy.

Protocol C: Spill Management and Recovery
  • Evacuation & PPE: Evacuate personnel to safe areas and ensure adequate ventilation. Don personal protective equipment, including chemical impermeable gloves and respiratory protection if dust is present[5].

  • Containment: Remove all sources of ignition. Use spark-proof and non-sparking tools to manage the spill[4][5].

  • Collection: Sweep up or vacuum the spillage carefully to avoid dust formation. Do not flush with water into the sewer[3][5].

  • Final Disposal: Shovel the collected material into a suitable, closed container and process it via Protocol A[2].

Operational Workflow Visualization

The following diagram maps the logical decision tree for routing cis-2-Aminomethyl-1-cyclohexanol waste within a compliant laboratory setting.

WasteWorkflow Start Waste Generation: cis-2-Aminomethyl- 1-cyclohexanol Solid Solid Waste (Powder/Crystals/Labware) Start->Solid Liquid Liquid/Aqueous Waste Solutions Start->Liquid Spill Spill Cleanup Material Start->Spill SolidContainer Seal in Original Container or Solid HazWaste Bin Solid->SolidContainer LiquidContainer Liquid HazWaste Carboy (Verify pH for EPA D002) Liquid->LiquidContainer SpillContainer Sweep with Non-Sparking Tools Route to Solid Waste Spill->SpillContainer Incompat Segregation Check: Isolate from Strong Oxidizers & Strong Acids SolidContainer->Incompat LiquidContainer->Incompat SpillContainer->Incompat EHSPickup EHS Pickup & Approved Waste Disposal Plant Incompat->EHSPickup

Caption: Standard operating workflow for the segregation and disposal of cis-2-Aminomethyl-1-cyclohexanol.

References

  • SAFETY DATA SHEET: cis-2-Aminomethyl-1-cyclohexanol hydrochloride. Fisher Scientific Canada. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Hazardous Waste PowerPoint Presentation. SlideServe. Available at: [Link]

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